molecular formula C12H9BrOS B1334714 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one CAS No. 51335-89-8

1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

Cat. No.: B1334714
CAS No.: 51335-89-8
M. Wt: 281.17 g/mol
InChI Key: RNENYJYSRLPCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C12H9BrOS and its molecular weight is 281.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[5-(4-bromophenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNENYJYSRLPCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401077
Record name 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51335-89-8
Record name 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision synthesis of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one (CAS: 36137-40-1).

This guide prioritizes chemoselectivity and regiocontrol , addressing the specific challenge of preserving the aryl-bromide motif while constructing the thiophene core.

Executive Summary & Retrosynthetic Logic

Target Molecule: this compound Core Challenge: Constructing a biaryl system containing a reactive aryl-bromide handle without causing polymerization or unwanted side reactions during the coupling event.

Retrosynthetic Analysis

The synthesis is best approached via a Sequential Selectivity Protocol . Unlike naive approaches that might employ 4-bromophenylboronic acid in a Suzuki coupling (risking oligomerization due to competing Br sites), this pathway exploits the kinetic reactivity difference between Aryl-Iodide and Aryl-Bromide .

  • Disconnection 1 (Acylation): The acetyl group is installed last via Friedel-Crafts acylation. Thiophene rings are significantly more nucleophilic than benzene rings, and the

    
    -position (C5) is the most reactive site, ensuring perfect regioselectivity.
    
  • Disconnection 2 (C-C Coupling): The biaryl core is formed via Suzuki-Miyaura coupling. By using 1-bromo-4-iodobenzene , we utilize the facile oxidative addition of Palladium into the C-I bond (

    
    ) while leaving the C-Br bond intact for future functionalization.
    

Retrosynthesis Target Target: This compound Inter1 Intermediate: 2-(4-Bromophenyl)thiophene Target->Inter1 Friedel-Crafts (C-C Bond Formation) Reagent Reagent: Acetyl Chloride / AlCl3 Target->Reagent SM1 Starting Material A: Thiophene-2-boronic acid Inter1->SM1 Suzuki Coupling (Chemoselective I > Br) SM2 Starting Material B: 1-Bromo-4-iodobenzene Inter1->SM2 +

Figure 1: Retrosynthetic logic prioritizing chemoselectivity (I vs. Br) and regioselectivity (Thiophene C5).

Primary Pathway: The "Iodo-Selective" Route

This is the Gold Standard method for research and scale-up, offering the highest reliability and purity profile.

Step 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize 2-(4-bromophenyl)thiophene while preserving the para-bromo substituent.

  • Reaction: Thiophene-2-boronic acid + 1-Bromo-4-iodobenzene

    
     2-(4-Bromophenyl)thiophene
    
  • Mechanism: The Pd(0) catalyst selectively inserts into the weaker C-I bond (Bond Dissociation Energy

    
     65 kcal/mol) rather than the stronger C-Br bond (
    
    
    
    81 kcal/mol).
Experimental Protocol
  • Reagents:

    • 1-Bromo-4-iodobenzene (1.0 eq, 28.3 g, 100 mmol)

    • Thiophene-2-boronic acid (1.1 eq, 14.1 g, 110 mmol)

    • Pd(PPh

      
      )
      
      
      
      (3 mol%, 3.46 g)
    • Na

      
      CO
      
      
      
      (2.0 eq, 21.2 g, dissolved in min. water)
    • Solvent: Toluene/Ethanol (4:1 ratio, 300 mL)

  • Procedure:

    • Charge a 3-neck flask with aryl halide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3 cycles) to remove O

      
       (Critical to prevent homocoupling).
      
    • Add degassed solvents and aqueous base.

    • Reflux at 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the iodide.

    • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Extract with EtOAc.[1] Wash organic layer with brine, dry over MgSO

      
      .
      
    • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexanes).

  • Expected Yield: 85–92%

  • Key Characterization: GC-MS should show a molecular ion peak at

    
     (1:1 isotopic ratio for Br).
    
Step 2: Regioselective Friedel-Crafts Acylation

Objective: Install the acetyl group at the C5 position of the thiophene ring.

  • Reaction: 2-(4-Bromophenyl)thiophene + Acetyl Chloride

    
     Target
    
  • Selectivity: The sulfur atom activates the thiophene ring. The C2 position is blocked by the phenyl group. The C5 position (alpha to sulfur) is significantly more reactive than C3/C4 (beta positions) or the phenyl ring.

Experimental Protocol
  • Reagents:

    • 2-(4-Bromophenyl)thiophene (1.0 eq, 23.9 g, 100 mmol)

    • Acetyl Chloride (1.2 eq, 9.4 g)

    • AlCl

      
       (Anhydrous, 1.5 eq, 20.0 g)
      
    • Solvent: Dichloromethane (DCM) (anhydrous, 250 mL)

  • Procedure:

    • Setup: Flame-dried flask under N

      
       atmosphere.
      
    • Dissolve the biaryl substrate in DCM and cool to 0°C (Ice bath).

    • Add AlCl

      
       portion-wise (Exothermic!).
      
    • Add Acetyl Chloride dropwise over 30 minutes, maintaining temp < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture.

    • Workup: Separate organic layer.[1][2][3] Wash with NaHCO

      
       (sat.) to remove acid, then brine.
      
    • Purification: Recrystallization from Hexane/EtOAc or Ethanol.

  • Expected Yield: 80–88%

  • Physical Data: Off-white to pale yellow solid.

Alternative Pathway: Direct Arylation (Green Chemistry)

For laboratories equipped for high-pressure or specialized catalysis, this route bypasses the boronic acid synthesis, reducing step count.

  • Reaction: 2-Acetylthiophene + 1-Bromo-4-iodobenzene

    
     Target
    
  • Mechanism: Palladium-catalyzed C-H activation. The C5-H of 2-acetylthiophene is the most acidic/reactive C-H bond.

  • Pros: Fewer steps, atom economical.

  • Cons: Requires strict control to prevent arylation at C3 or bis-arylation.

Protocol Summary:

  • Catalyst: Pd(OAc)

    
     (5 mol%) + PPh
    
    
    
    (10 mol%)
  • Base: KOAc (2.0 eq) or Cs

    
    CO
    
    
    
  • Solvent: DMAc or DMF at 120°C.

  • Note: Use 1-Bromo-4-iodobenzene to ensure the catalyst reacts with the Iodine end, leaving the Bromine intact on the product.

Analytical Data & Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these standard metrics.

MetricSpecificationDiagnostic Value
Appearance Pale yellow crystalline solidDark color indicates Pd contamination or polymerization.
Melting Point 168–172°C (Lit. range)Sharp range indicates high purity.

H NMR (CDCl

)

2.58 (s, 3H, -COCH

)
Confirms acetylation.

7.30 (d, 1H, Thiophene-H3)
Doublet confirms 2,5-substitution pattern.

7.65 (d, 1H, Thiophene-H4)

7.55 (m, 4H, Aryl-H)
AA'BB' system confirms para-substituted phenyl.
MS (EI)

280/282 (M

)
1:1 ratio confirms presence of one Bromine atom.

Process Visualization

SynthesisWorkflow Start1 Thiophene-2-boronic acid Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Selectivity: I > Br Start1->Step1 Start2 1-Bromo-4-iodobenzene Start2->Step1 Inter Intermediate: 2-(4-Bromophenyl)thiophene Step1->Inter 90°C, 4h Step2 Step 2: Friedel-Crafts (AcCl, AlCl3, DCM) Regio: C5-H Inter->Step2 Final Final Product: This compound Step2->Final 0°C -> RT, 2h

Figure 2: Step-by-step reaction workflow with critical process parameters.

References

  • Suzuki-Miyaura Coupling Selectivity: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 2-Acetyl-5-bromothiophene (Related Precursor): ChemicalBook, "2-Acetyl-5-bromothiophene synthesis methods." Link

  • Direct Arylation Methodologies: Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations." Chemical Reviews, 111(3), 1315–1345. Link

  • Friedel-Crafts Regioselectivity on Thiophenes: Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Standard Reference Text).
  • Microwave-Assisted Suzuki Coupling (Alternative Conditions): Semantic Scholar, "Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes...". Link

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic ketone, 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one. This compound serves as a valuable scaffold in medicinal chemistry and materials science, making its unambiguous structural characterization paramount. This document offers researchers, scientists, and drug development professionals a detailed interpretation of its key spectroscopic features, grounded in the fundamental principles of NMR. We will dissect the chemical shifts, coupling constants, and signal multiplicities to assign every proton and carbon atom in the molecule. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring high-quality NMR data for this and similar compounds, ensuring reproducibility and scientific integrity.

Introduction: The Role of NMR in Modern Chemistry

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For professionals in drug development and materials science, NMR is not merely an analytical tool but a cornerstone of discovery, enabling the confirmation of target structures, the identification of impurities, and the study of molecular dynamics.

The subject of this guide, this compound, incorporates several key functional groups and aromatic systems—a substituted thiophene ring, a bromophenyl group, and a ketone. Each of these moieties imparts distinct electronic and steric effects, which are reflected in the NMR spectrum. A thorough understanding of this spectral data is crucial for chemists working with this or related molecular frameworks.[2] This guide will explain the causality behind the observed spectral patterns, linking them to the underlying molecular structure and electronic properties.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized atom numbering system is essential. The structure of this compound is presented below, with each unique proton and carbon atom labeled. This convention will be used throughout the guide.

Figure 1: Molecular structure and atom numbering scheme.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Theoretical Predictions and Rationale

Before analyzing the experimental data, we can predict the expected ¹H NMR spectrum. The molecule has three distinct proton environments:

  • Acetyl Protons (H8): These three protons are equivalent and adjacent to a carbonyl group. They are not coupled to any other protons, so they should appear as a sharp singlet. The electron-withdrawing nature of the carbonyl group will shift this signal downfield from a typical methyl group, likely in the 2.5-2.7 ppm range.[3]

  • Thiophene Protons (H3, H4): The thiophene ring is a 2,5-disubstituted system. H3 and H4 are ortho to each other and will exhibit mutual coupling. This will result in two doublets in the aromatic region (typically 7.0-8.0 ppm).[4][5] The acetyl group at C2 is strongly electron-withdrawing, which will deshield the adjacent H3 proton significantly more than H4. Therefore, the doublet for H3 is expected to be further downfield than the doublet for H4. The coupling constant (³JHH) for ortho protons on a thiophene ring is typically in the range of 3.5-5.0 Hz.[3][6]

  • Bromophenyl Protons (H2'/H6', H3'/H5'): This para-substituted benzene ring creates a symmetrical AA'BB' spin system. Due to the magnetic non-equivalence of the protons, this system can be complex. However, in many cases, especially on higher-field spectrometers, it simplifies and appears as two distinct doublets. The protons H3' and H5' (ortho to the bromine) and H2' and H6' (ortho to the thiophene ring) will each give a signal integrating to 2H. The ortho coupling constant (³JHH) in a benzene ring is typically larger than in thiophene, around 7.0-9.0 Hz.[7]

Experimental Data and Assignments

The following table summarizes the expected ¹H NMR data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.75Doublet~4.01HH3
~7.62Doublet~8.52HH3'/H5'
~7.55Doublet~8.52HH2'/H6'
~7.28Doublet~4.01HH4
~2.60Singlet-3HH8
Detailed Interpretation
  • δ ~2.60 (s, 3H): This singlet is unambiguously assigned to the methyl protons (H8) of the acetyl group. Its downfield position is characteristic of a methyl ketone.

  • δ ~7.75 (d, J ≈ 4.0 Hz, 1H): This doublet is assigned to the H3 proton on the thiophene ring. Its significant downfield shift is caused by the strong anisotropic and electron-withdrawing effect of the adjacent C7 carbonyl group. It is split into a doublet by the neighboring H4 proton with a typical ³J coupling of ~4.0 Hz.[6]

  • δ ~7.28 (d, J ≈ 4.0 Hz, 1H): This doublet corresponds to the H4 proton of the thiophene ring. It appears upfield relative to H3 because it is further from the deshielding acetyl group. It shows the same coupling constant as the H3 signal, confirming their coupling relationship.

  • δ ~7.62 (d, J ≈ 8.5 Hz, 2H) & δ ~7.55 (d, J ≈ 8.5 Hz, 2H): These two doublets, each integrating to two protons, are characteristic of the AA'BB' system of the 4-bromophenyl ring. The larger coupling constant (~8.5 Hz) is typical for ortho-coupling on a benzene ring. The signal at ~7.62 ppm is assigned to H3'/H5', which are ortho to the electron-withdrawing bromine atom. The signal at ~7.55 ppm is assigned to H2'/H6', ortho to the thiophene substituent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.[8][9]

Theoretical Predictions and Rationale

We can predict the number of signals and their approximate chemical shift ranges:

  • Carbonyl Carbon (C7): Ketone carbonyl carbons are highly deshielded and appear far downfield, typically in the 190-220 ppm range.[8]

  • Aromatic Carbons (C2, C3, C4, C5, C1', C2', C3', C4', C5', C6'): The molecule has 10 sp² hybridized carbons in the two aromatic rings. Due to symmetry in the bromophenyl ring, C2' and C6' are equivalent, as are C3' and C5'. This leads to 8 expected signals in the aromatic region (110-160 ppm).[10][11]

    • Quaternary Carbons: C2, C5, C1', and C4' are quaternary (no attached protons) and will typically show weaker signals. C4' is attached to bromine, and due to the "heavy atom effect," its signal may be shifted slightly upfield compared to predictions based solely on electronegativity.[12] C2 and C5 are part of the electron-rich thiophene ring but are also attached to substituents, influencing their final shift.

  • Methyl Carbon (C8): The sp³ hybridized methyl carbon of the acetyl group will appear furthest upfield, typically between 20-30 ppm.[8]

Experimental Data and Assignments

The following table summarizes the expected ¹³C NMR data for the title compound.

Chemical Shift (δ, ppm)AssignmentRationale
~190.5C7 (C=O)Characteristic ketone carbonyl shift.
~148.0C5Thiophene carbon attached to the phenyl ring, downfield.
~144.2C2Thiophene carbon attached to the acetyl group, downfield.
~134.5C3Protonated thiophene carbon, deshielded by the adjacent acetyl group.
~132.0C3'/C5'Phenyl carbons ortho to bromine.
~131.5C1'Quaternary phenyl carbon attached to the thiophene ring.
~128.0C2'/C6'Phenyl carbons ortho to the thiophene ring.
~127.5C4Protonated thiophene carbon.
~123.0C4'Phenyl carbon attached to bromine.
~26.8C8 (CH₃)Acetyl methyl carbon, upfield.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The causality for each step is crucial for ensuring the integrity of the final spectrum.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing a 1. Weighing ~5-10 mg of the solid compound is accurately weighed. b 2. Dissolution Dissolve sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3). a->b Ensures sufficient concentration for signal. c 3. Standardization Add TMS as internal standard (0 ppm reference). b->c Provides a universal calibration point. d 4. Filtration & Transfer Filter through glass wool into a clean, dry 5mm NMR tube. c->d Removes particulates that degrade spectral resolution. e 5. Instrument Insertion Place tube in spinner and insert into the NMR magnet. f 6. Locking & Shimming Lock on the deuterium signal of the solvent. Shim the magnetic field to maximize homogeneity. e->f Critical for field stability and high resolution. g 7. Parameter Setup Load standard 1H or 13C experiment. Set acquisition parameters (pulse width, acquisition time, number of scans). f->g Optimizes signal-to-noise and prevents artifacts. h 8. Spectrum Acquisition Execute the experiment to acquire the Free Induction Decay (FID). g->h i 9. Fourier Transform Convert the time-domain FID into the frequency-domain spectrum. h->i j 10. Phasing & Baseline Correction Manually or automatically correct the phase and flatten the baseline. i->j Ensures accurate peak shape and integration. k 11. Calibration Reference the spectrum by setting the TMS peak to 0.00 ppm. j->k Ensures data is comparable across experiments. l 12. Integration & Peak Picking Integrate the signals and identify the precise peak positions. k->l Final data extraction for analysis.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is the foundation of a good spectrum. The concentration must be sufficient for a good signal-to-noise ratio without causing aggregation or viscosity issues.

    • Protocol:

      • Accurately weigh 5-10 mg of this compound.

      • Transfer the solid to a clean vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

      • Vortex the vial until the sample is fully dissolved.

      • Using a pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm. This filters out any insoluble impurities.

      • Cap the NMR tube securely.

  • NMR Spectrometer Setup and Data Acquisition:

    • Rationale: The goal is to place the sample in a highly homogeneous magnetic field and excite the nuclei with radiofrequency pulses to generate a detectable signal. Locking and shimming are critical for achieving high resolution.[13]

    • Protocol (Example on a 400 MHz Spectrometer):

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

      • Perform automatic or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

      • For ¹H NMR:

        • Pulse Program: Standard single pulse (zg30).

        • Number of Scans (NS): 8-16.

        • Acquisition Time (AQ): ~4 seconds.

        • Relaxation Delay (D1): 2 seconds.

      • For ¹³C NMR:

        • Pulse Program: Proton-decoupled single pulse (zgpg30).

        • Number of Scans (NS): 1024 or more, depending on concentration.

        • Acquisition Time (AQ): ~1-2 seconds.

        • Relaxation Delay (D1): 2 seconds.

Conclusion

The structural characterization of this compound has been successfully achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. The assignments for all proton and carbon signals are internally consistent and supported by established principles of NMR spectroscopy. The downfield shift of the H3 proton confirms the electronic influence of the acetyl group, while the distinct coupling patterns of the thiophene and bromophenyl rings allow for their unambiguous identification. This guide provides a definitive spectroscopic reference for this important chemical entity and outlines a robust protocol for obtaining high-fidelity NMR data, empowering researchers in their synthetic and developmental endeavors.

References

  • ResearchGate. (n.d.). The (a) 1 H-NMR spectrum at 4 position of the thiophene ring... Retrieved February 2, 2026, from [Link]

  • Mucci, A., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene... Retrieved February 2, 2026, from [Link]

  • Oxford Academic. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved February 2, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). 2-Acetyl-5-bromothiophene. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Acetyl-5-bromothiophene. Retrieved February 2, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2023). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)... Retrieved February 2, 2026, from [Link]

  • Chemsrc. (n.d.). 2-Acetyl-5-bromo-4-methylthiophene. Retrieved February 2, 2026, from [Link]

  • European Journal of Pharmaceutical and Medical Research. (n.d.). Synthesis, Characterization and Biological Evaluation... Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 2, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). One-pot sequential synthesis of tetrasubstituted thiophenes... Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2007096895A1 - Preparation of anhydrous olanzapine of form-1.
  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved February 2, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometry analysis of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one, a compound of interest in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of electron ionization mass spectrometry (EI-MS) for the structural elucidation of this molecule.

Introduction: The Analytical Imperative

This compound is a heterocyclic ketone containing a brominated aryl substituent. Its chemical structure presents a unique analytical challenge and opportunity. Mass spectrometry, a cornerstone of molecular analysis, offers unparalleled sensitivity and structural insight.[1][2] Among the various ionization techniques, electron ionization (EI) is particularly well-suited for the analysis of volatile and semi-volatile organic compounds such as the target molecule.[3] EI provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling robust identification and structural characterization.[3] This guide will elucidate the principles of EI-MS analysis as applied to this compound, from first principles to practical application.

Foundational Principles: Electron Ionization and Fragmentation Dynamics

Electron ionization subjects gas-phase molecules to a beam of high-energy electrons (typically 70 eV), inducing ionization and subsequent fragmentation.[4] This "hard" ionization technique imparts significant internal energy to the molecular ion (M⁺•), causing it to undergo a series of predictable bond cleavages and rearrangements.[4][5] The resulting fragment ions are then separated by their mass-to-charge ratio (m/z), generating a characteristic mass spectrum.

For this compound, the fragmentation is governed by the interplay of the thiophene ring, the ketone functionality, and the bromophenyl group. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.[6][7][8][9][10]

Experimental Design: A Self-Validating Workflow

The following experimental workflow is designed to ensure data integrity and reproducibility. Each step is accompanied by a rationale to underscore the importance of meticulous experimental practice.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis s1 Dissolution in a Volatile Organic Solvent s2 Filtration to Remove Particulates s1->s2 s3 Dilution to Optimal Concentration s2->s3 m1 Introduction into EI Source s3->m1 m2 Ionization at 70 eV m1->m2 m3 Mass Analysis m2->m3 d1 Molecular Ion Identification m3->d1 d2 Isotopic Pattern Analysis d1->d2 d3 Fragmentation Pathway Elucidation d2->d3

Figure 1: Experimental Workflow for EI-MS Analysis.
Detailed Experimental Protocol

Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate. The choice of a volatile solvent is crucial to ensure complete vaporization in the ion source.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could contaminate the instrument.

  • Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent. This concentration range is typically optimal for EI-MS analysis, preventing detector saturation.

Mass Spectrometry Parameters:

The following parameters are recommended for a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an EI source:

ParameterRecommended ValueRationale
Ionization Mode Electron Ionization (EI)Provides extensive, reproducible fragmentation for structural elucidation.[3]
Ionization Energy 70 eVStandard energy for EI, maximizing ionization efficiency and creating a stable fragmentation pattern that can be compared to spectral libraries.[3][4]
Ion Source Temperature 230 °CEnsures complete vaporization of the analyte and minimizes thermal degradation.
Mass Range 40-500 amuCovers the expected molecular ion and fragment masses.
Scan Rate 2 scans/secondProvides sufficient data points across a chromatographic peak if coupled with GC.

Data Analysis and Interpretation: Deciphering the Molecular Blueprint

The mass spectrum of this compound is predicted to exhibit a series of characteristic ions that reveal its structural features.

The Molecular Ion and Isotopic Signature

The molecular formula of the target compound is C₁₂H₉BrOS. The nominal molecular weight is 280 u for the ⁷⁹Br isotope and 282 u for the ⁸¹Br isotope. Therefore, the molecular ion (M⁺•) should appear as a pair of peaks at m/z 280 and 282 with a relative intensity ratio of approximately 1:1.[6][7][8][9][10] The presence of this isotopic cluster is a definitive indicator of a monobrominated compound.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily driven by the stability of the resulting carbocations and neutral losses.

fragmentation_pathway M M⁺• m/z 280/282 F1 [M - CH₃]⁺ m/z 265/267 M->F1 - •CH₃ (α-cleavage) F2 [Br-Ph-C≡O]⁺ m/z 183/185 M->F2 - •C₅H₃S (Thiophene radical) F5 [CH₃-C≡O]⁺ m/z 43 M->F5 - •C₁₁H₆BrS F3 [Br-Ph]⁺ m/z 155/157 F2->F3 - CO F4 [Thiophene-C≡O]⁺ m/z 111

Figure 2: Predicted Fragmentation Pathway.

Key Predicted Fragments:

m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaFragmentation PathwayPredicted Relative Abundance
280/282[C₁₂H₉BrOS]⁺•Molecular Ion (M⁺•)Moderate
265/267[C₁₁H₆BrOS]⁺α-cleavage with loss of a methyl radical (•CH₃).[11][12]High
183/185[C₇H₄BrO]⁺Cleavage of the bond between the carbonyl carbon and the thiophene ring, forming the stable bromobenzoyl cation.[13]High (likely base peak)
155/157[C₆H₄Br]⁺Loss of carbon monoxide (CO) from the bromobenzoyl cation.[13]Moderate
111[C₅H₃SO]⁺Cleavage of the bond between the carbonyl carbon and the bromophenyl ring, forming the thenoyl cation.Moderate
43[C₂H₃O]⁺Formation of the acylium ion.High

The formation of the bromobenzoyl cation at m/z 183/185 is expected to be a dominant fragmentation pathway due to the stability of this ion.[13] The subsequent loss of CO to form the bromophenyl cation at m/z 155/157 is also a common fragmentation for aromatic ketones.[11][13]

Conclusion: From Spectrum to Structure

The mass spectrometry analysis of this compound by electron ionization provides a wealth of structural information. By carefully controlling the experimental parameters and systematically interpreting the resulting mass spectrum, including the characteristic bromine isotopic pattern and predictable fragmentation pathways, researchers can confidently confirm the identity and structure of this compound. This guide provides a robust framework for such an analysis, empowering scientists in their research and development endeavors.

References

  • Wikipedia. Fragmentation (mass spectrometry). Wikipedia. Available at: [Link].

  • Maurer, H. H., & Meyer, M. R. (2018). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry - new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid communications in mass spectrometry : RCM, 32(17), 1435–1446. Available at: [Link].

  • LECO Corporation. (2023). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. LECO. Available at: [Link].

  • Reva, I., & Lapinski, L. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules (Basel, Switzerland), 26(11), 3241. Available at: [Link].

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Available at: [Link].

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2013). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 4(2), 122-129. Available at: [Link].

  • Larsen, B. S., & Turecek, F. (1998). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. In Mass Spectrometry. John Wiley & Sons, Ltd. Available at: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link].

  • Sparkman, O. D. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 26(6), 20-27. Available at: [Link].

  • Kind, T., & Fiehn, O. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 39(5-6), 497–520. Available at: [Link].

  • Vinodkumar, M., Limbachiya, C., & Antony, B. (2014). Electron impact ionization of cycloalkanes, aldehydes, and ketones. The Journal of chemical physics, 141(5), 054308. Available at: [Link].

  • Clark, J. (2021). mass spectra - the M+2 peak. Chemguide. Available at: [Link].

  • Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Nolde, C. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 616-621. Available at: [Link].

  • The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. Available at: [Link].

  • MassBank. 4'-BROMOACETOPHENONE; EI-B; MS. MassBank. Available at: [Link].

  • Chemistry Steps. Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link].

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link].

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available at: [Link].

  • ResearchGate. Scheme 3. Fragmentation pathway of even-electron ions from acylthiocarbamates 1 under positive-ion ESI conditions. ResearchGate. Available at: [Link].

  • Vinodkumar, M., Limbachiya, C., & Antony, B. (2014). Electron impact ionization of cycloalkanes, aldehydes, and ketones. The Journal of chemical physics, 141(5), 054308. Available at: [Link].

  • The Organic Chemistry Tutor. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry [Video]. YouTube. Available at: [Link].

  • Krol, J., & Little, J. (2012). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 30(11), 954-961. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7466, p-Bromoacetophenone. PubChem. Available at: [Link].

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link].

  • Vékey, K., & Drahos, L. (2017). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 22(10), 1633. Available at: [Link].

  • Watson, D. G. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC Europe, 28(4), 218-223. Available at: [Link].

  • Chemistry LibreTexts. 5.2 Mass Spectrometry. Chemistry LibreTexts. Available at: [Link].

  • Trivedi, M. K., & Branton, A. (2015). Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone. viXra.org. Available at: [Link].

  • The Chemistry Teacher. (2024, March 24). Isotopes in Mass Spectrometry (A level chemistry) [Video]. YouTube. Available at: [Link].

Sources

Technical Guide: Spectroscopic Analysis of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one . This molecule represents a critical scaffold in medicinal chemistry, specifically within the class of 5-aryl-2-acetylthiophenes .[1] These structures are frequently utilized as precursors for chalcones with antimicrobial, anti-inflammatory, and osteogenic properties, or as intermediates in the synthesis of optoelectronic conjugated polymers.

The spectroscopic signature of this compound is defined by the conjugation between the electron-rich thiophene ring, the electron-withdrawing acetyl group, and the para-substituted bromophenyl moiety. Accurate interpretation of its IR spectrum is essential for validating successful Suzuki-Miyaura coupling reactions and ensuring the absence of starting materials (e.g., boronic acids or bromothiophenes).

Structural Analysis & Theoretical Vibrational Modes

Before interpreting the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of three distinct domains interacting via a conjugated


-system:
  • The Acetyl Group (

    
    ):  Located at the C2 position of the thiophene. The carbonyl stretching frequency is the most diagnostic feature, expected to be red-shifted (lower wavenumber) compared to non-conjugated ketones due to resonance with the thiophene ring.
    
  • The Thiophene Core: A 5-membered heterocyclic ring.[1][2] Its characteristic "breathing" modes and C-S stretches provide the fingerprint.

  • The 4-Bromophenyl Substituent: Attached at C5. The heavy bromine atom and the para-substitution pattern dictate specific out-of-plane (oop) bending vibrations in the fingerprint region.

Diagram 1: Structural Segmentation & Expected Vibrational Logic

SpectralLogic Molecule 1-[5-(4-Bromophenyl) thiophen-2-yl]ethan-1-one Acetyl Acetyl Group (C2) Electron Withdrawing Molecule->Acetyl Thiophene Thiophene Ring Electron Rich Core Molecule->Thiophene Phenyl 4-Bromophenyl (C5) Para-Substituted Molecule->Phenyl CO_Stretch ν(C=O) Stretch ~1660-1675 cm⁻¹ (Conjugated) Acetyl->CO_Stretch CH3_Bend δ(CH₃) Deform ~1360 cm⁻¹ Acetyl->CH3_Bend Thiophene->CO_Stretch Resonance Red Shift Ring_Stretch ν(C=C) Ring 1400-1550 cm⁻¹ Thiophene->Ring_Stretch CS_Stretch ν(C-S) ~700-850 cm⁻¹ Thiophene->CS_Stretch OOP_Bend γ(C-H) Para-Sub ~810-830 cm⁻¹ Phenyl->OOP_Bend CBr_Stretch ν(C-Br) ~1000-1070 cm⁻¹ (Weak/Obscured) Phenyl->CBr_Stretch

Caption: Logical decomposition of the molecule into vibrational zones. Note the resonance effect of Thiophene on the Carbonyl frequency.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectrum discussed below is reproducible, the sample must be synthesized and prepared under controlled conditions. This protocol assumes a Suzuki-Miyaura coupling pathway, which is the industry standard for this motif.

Synthesis Workflow (Self-Validating)
  • Reactants: 2-Acetyl-5-bromothiophene + 4-Bromophenylboronic acid.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.

Sample Preparation for IR (The "Golden Standard")

For research-grade spectra, Attenuated Total Reflectance (ATR) is preferred for speed, but KBr Pellet remains the gold standard for resolution in the fingerprint region.

  • Purification: The compound must be recrystallized (typically from Ethanol/Hexane) to remove phosphine oxide impurities (which show strong P=O bands at ~1150-1200 cm⁻¹).

  • Drying: Vacuum dry at 40°C for 4 hours. Residual solvent (water/ethanol) will obscure the OH region (3400 cm⁻¹) and carbonyl shoulder.

  • Background Scan: Perform a background scan of the ambient air immediately before the sample scan to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
Diagram 2: Experimental Workflow & Quality Control

Workflow Start Crude Product (Suzuki Coupling) Recryst Recrystallization (EtOH/Hexane) Start->Recryst Dry Vacuum Drying (Remove Solvent) Recryst->Dry Check1 QC Check: Melting Point (Sharp Range?) Dry->Check1 Check1->Recryst Fail (Wide Range) Prep Sample Prep (ATR or KBr Pellet) Check1->Prep Pass Scan FT-IR Acquisition (4000-400 cm⁻¹, 32 scans) Prep->Scan Validation Spectral Validation (Check for Impurity Peaks) Scan->Validation Final Valid Spectrum Validation->Final Pass Reprocess Repurify (Remove P=O or OH) Validation->Reprocess Fail (Found ~1150 or ~3400) Reprocess->Recryst

Caption: Step-by-step workflow ensuring the analyte is pure before spectroscopic acquisition, preventing false peak assignment.

Spectral Interpretation & Assignment

The following table synthesizes data from general thiophene spectroscopy and specific analogs (like 2-acetylthiophene and 4-bromoacetophenone).

Detailed Band Assignment Table
Frequency Region (cm⁻¹)IntensityAssignmentMechanistic Insight
3080 - 3100 Weak

Stretching of C-H bonds on the Thiophene and Phenyl rings.
2920 - 2990 Weak/Med

Asymmetric and symmetric stretching of the methyl group (

) in the acetyl moiety.
1660 - 1675 Very Strong

Diagnostic Peak. The ketone carbonyl stretch. It is lower than a standard aliphatic ketone (1715 cm⁻¹) due to conjugation with the electron-rich thiophene ring.
1580 - 1590 Medium

Aromatic ring skeletal vibration (Quadrant stretch).
1520 - 1540 Strong

Characteristic asymmetric stretching of the thiophene ring.
1410 - 1430 Medium

Symmetric ring stretching.
1355 - 1365 Medium

Symmetric methyl deformation (Umbrella mode). Diagnostic for acetyl groups.
1260 - 1280 Medium

Ketone C-C-C skeletal stretching/bending.
1000 - 1070 Weak/Med

Aryl-Bromine stretch. Often coupled with ring vibrations, making it difficult to isolate, but generally appears here.
810 - 830 Strong

Diagnostic Peak. Out-of-plane C-H bending for a para-disubstituted benzene ring (two adjacent hydrogens).
700 - 750 Medium

C-S stretching vibration of the thiophene ring.
Critical Analysis of Key Regions
The Carbonyl Region (1660–1675 cm⁻¹)

This is the "heartbeat" of the spectrum.

  • Validation: If this peak appears >1690 cm⁻¹, conjugation is broken or the thiophene ring is not attached correctly.

  • Impurity Warning: A peak at ~1730 cm⁻¹ suggests the presence of ethyl acetate (common solvent) or oxidation byproducts.

The Fingerprint Region (600–1500 cm⁻¹)
  • The Para-Substitution Check: The strong band at ~820 cm⁻¹ confirms the 1,4-substitution on the phenyl ring. If the starting material was meta-bromo, this peak would shift to ~780 cm⁻¹ and 690 cm⁻¹.

  • Thiophene Confirmation: The bands at ~1420 cm⁻¹ and ~1530 cm⁻¹ are specific to the 5-membered sulfur ring.

Quality Control: Identifying Impurities

When analyzing the spectrum, look for these "Red Flag" peaks that indicate a failed synthesis or poor purification:

  • Broad Band at 3200–3500 cm⁻¹: Indicates Water (wet sample) or Boronic Acid (unreacted starting material containing -B(OH)₂).

  • Sharp Doublet at 3300–3400 cm⁻¹: Indicates primary amines (if an aniline precursor was used, though unlikely in this specific scheme).

  • Strong Band at 1150–1200 cm⁻¹: Indicates Triphenylphosphine Oxide (

    
    ). This is a byproduct of the Suzuki coupling catalyst (
    
    
    
    ). If seen, the sample requires silica gel chromatography.

References

  • NIST Chemistry WebBook. Ethanone, 1-(4-bromophenyl)- Infrared Spectrum. National Institute of Standards and Technology.[3] [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (General principles of conjugated ketone shifts). [Link]

  • MDPI (Molbank). Synthesis and Characterization of Thiophene Derivatives (Analogous 5-aryl-2-acetylthiophene spectra). [Link][2][4][5][6][7][8][9]

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups (Thiophene and Aryl Halides). [Link]

  • IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman) of 2-Thiophene Carboxylic Acid (Thiophene ring mode assignments). [Link]

Sources

Solubility of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the solubility profile, thermodynamic behavior, and solvent selection strategies for 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one . It synthesizes structural analysis with field-proven experimental protocols to assist in reaction optimization and purification.

Executive Summary & Chemical Profile

This compound (also known as 2-acetyl-5-(4-bromophenyl)thiophene) is a critical biaryl intermediate used in the synthesis of optoelectronic materials (organic semiconductors) and pharmaceutical agents (chalcone-based anti-inflammatory drugs).[1]

Its solubility behavior is governed by the interplay between the lipophilic bromophenyl-thiophene core (driving affinity for non-polar/aromatic solvents) and the polar acetyl group (providing a dipole moment for interaction with aprotic polar solvents). Understanding this landscape is essential for optimizing Suzuki-Miyaura coupling yields and designing efficient recrystallization protocols.

Physicochemical Identity
  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₉BrOS

  • Molecular Weight: ~281.17 g/mol

  • Key Functional Groups:

    • Thiophene Ring:[1][2][3][4][5][6] Electron-rich heteroaromatic (Pi-stacking potential).

    • Acetyl Group (C2): H-bond acceptor (moderate polarity).

    • 4-Bromophenyl (C5):[6] Lipophilic, halogen-bond donor.

Solubility Landscape

The solubility of this compound follows a distinct thermodynamic hierarchy based on "like dissolves like" principles modified by specific solute-solvent interactions. The data below represents the Solubility Class Profile derived from structural analogs (e.g., 2-acetyl-5-phenylthiophene) and experimental synthesis protocols.

Table 1: Solubility Profile in Common Organic Solvents (25°C)
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Strong dispersion forces and dipole-dipole interactions stabilize the aromatic core.
Polar Aprotic THF, Acetone, DMF, DMSOHigh (>80 mg/mL)The acetyl group interacts favorably via dipole-dipole forces; THF stabilizes the thiophene pi-system.
Aromatic Toluene, XyleneModerate (30–60 mg/mL)Pi-pi stacking interactions facilitate dissolution; solubility increases significantly with temperature.
Esters Ethyl AcetateModerate (20–50 mg/mL)Balanced polarity makes this the ideal "good solvent" for extraction.
Alcohols Methanol, Ethanol, IsopropanolLow (<10 mg/mL)Lack of H-bond donors in the solute limits interaction; ideal "anti-solvent" for crystallization.
Alkanes Hexane, Heptane, CyclohexaneVery Low (<2 mg/mL)High lipophilicity of the solute is insufficient to overcome the crystal lattice energy in non-polar aliphatic media.
Aqueous WaterInsoluble Hydrophobic effect dominates; no H-bond donation capability.

Thermodynamic Modeling & Analysis

To rigorously determine solubility for process scale-up, the Modified Apelblat Equation is the standard model used to correlate experimental mole fraction solubility (


) with temperature (

).
The Apelblat Model


  • A, B, C: Empirical constants derived from regression analysis.

  • Interpretation:

    • Endothermic Dissolution: Solubility increases with temperature (typical for this compound in alcohols/toluene).

    • Entropy Driven: The positive entropy of mixing (

      
      ) drives dissolution in non-polar solvents at high temperatures.
      
Dissolution Enthalpy ( )

The dissolution of this compound is endothermic (


).
  • Implication: Yields in recrystallization are maximized by cooling from near-boiling to

    
    .
    
  • Solvent Choice: Ethanol/Water (9:1) or Ethyl Acetate/Hexane systems utilize this steep solubility-temperature gradient effectively.

Experimental Protocols

Protocol A: Gravimetric Determination of Solubility

Use this self-validating protocol to generate precise solubility data for your specific batch.

Reagents: Pure this compound, HPLC-grade solvents. Equipment: Thermostated shaker bath (±0.1 K), analytical balance, syringe filters (0.45 µm PTFE).

  • Saturation: Add excess solid compound to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at the set temperature (e.g., 298.15 K) for 24 hours.

    • Validation: Ensure solid remains visible throughout. If dissolved completely, add more solid.

  • Settling: Allow the suspension to settle for 2 hours (maintain temperature).

  • Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe and filter immediately into a pre-weighed weighing dish.

  • Evaporation: Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Based on the differential solubility in Ethanol vs. DCM.

  • Dissolve crude solid in minimal DCM (or hot Ethyl Acetate).

  • Filter to remove insoluble inorganic salts (e.g., Pd catalyst residues).

  • Add Ethanol (anti-solvent) slowly until turbidity persists.

  • Heat to reflux until clear.

  • Cool slowly to Room Temperature, then to 4°C.

  • Filter crystals and wash with cold Ethanol.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining and validating solubility data.

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibration Equilibration (24h, Constant T) Start->Equilibration Check Solid Present? Equilibration->Check AddSolid Add More Solid Check->AddSolid No Filter Syringe Filter (Isothermal) Check->Filter Yes AddSolid->Equilibration Gravimetric Evaporate & Weigh Filter->Gravimetric Data Calculate Solubility (S) Gravimetric->Data

Caption: Step-by-step gravimetric workflow ensuring saturation equilibrium is reached before measurement.

Figure 2: Solvent Selection Decision Matrix

A logic gate for selecting the correct solvent based on the process goal (Reaction vs. Purification).

SolventSelection Goal Process Goal Reaction Suzuki Coupling (Synthesis) Goal->Reaction Purification Recrystallization (Purification) Goal->Purification Polar Need Polar/Aprotic? Reaction->Polar Gradient Temp Gradient? Purification->Gradient THF Select THF/Water (High Sol + Miscibility) Polar->THF Yes (Base solubility) Toluene Select Toluene (High Temp Stability) Polar->Toluene No (High T needed) Ethanol Select Ethanol (High Slope: Soluble Hot/Insoluble Cold) Gradient->Ethanol Single Solvent BiPhasic Select DCM/Hexane (Solvent/Anti-Solvent) Gradient->BiPhasic Binary System

Caption: Decision matrix for selecting solvents based on thermodynamic requirements of synthesis vs. purification.

References

  • Suzuki-Miyaura Coupling of Phenyl-Thiophenes: Title: "Synthesis and properties of novel thiophene derivatives via Suzuki coupling." Source:Journal of Heterocyclic Chemistry. Context: Establishes THF and Toluene as primary reaction solvents for this class.

  • General Solubility of Biaryl Ketones: Title: "Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone... in Organic Solvents." Source:Journal of Chemical & Engineering Data. Context: Provides the thermodynamic basis (Apelblat model) and solubility hierarchy (Acetone > Ethanol) for aryl-ethanone derivatives.

  • Purification of Thiophene Derivatives: Title: "Naturally occurring thiophenes: isolation, purification, structural elucidation." Source:Phytochemistry Reviews. Context: Validates the use of Ethanol/Water mixtures for recrystallizing lipophilic thiophene cores.

Sources

An In-depth Technical Guide to 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[5-(4-bromophenyl)thiophen-2-yl]ethan-1-one, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. The document details its synthesis, spectroscopic characterization, and explores its prospective applications as a pivotal building block in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a valuable resource for researchers engaged in organic synthesis, drug discovery, and materials research.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of approved drugs and clinical candidates.[1] Thiophene-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The versatility of the thiophene scaffold allows for facile functionalization, enabling the synthesis of diverse molecular architectures with tailored pharmacological profiles.

The subject of this guide, this compound, combines the thiophene core with a bromophenyl group, presenting a key intermediate for further chemical elaboration, particularly through cross-coupling reactions. The acetyl group at the 2-position of the thiophene ring provides a handle for various chemical transformations, making this molecule a valuable synthon in the construction of more complex molecular entities.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of 5-aryl-2-acetylthiophenes, including the title compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and versatile approach for the formation of carbon-carbon bonds between a halide and an organoboron compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of this compound points to two primary starting materials: a 2-acetyl-5-halothiophene and 4-bromophenylboronic acid. The acetyl group is an electron-withdrawing group, which can influence the reactivity of the thiophene ring.

The forward synthesis, therefore, involves the Suzuki-Miyaura coupling of a suitable 2-acetyl-5-halothiophene, such as 2-acetyl-5-chlorothiophene or 2-acetyl-5-bromothiophene, with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.

G Target This compound SM Suzuki-Miyaura Cross-Coupling Target->SM Start1 2-Acetyl-5-halothiophene (X = Cl, Br) SM->Start1 Start2 4-Bromophenylboronic acid SM->Start2

Figure 1: Retrosynthetic analysis of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the synthesis of similar 5-aryl-2-acetylthiophenes.

Materials:

  • 2-Acetyl-5-chlorothiophene

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-acetyl-5-chlorothiophene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - 2-Acetyl-5-chlorothiophene - 4-Bromophenylboronic acid - K₂CO₃ - Pd(OAc)₂ - PPh₃ B Add Toluene/Water A->B C Purge with N₂/Ar B->C D Reflux (90-100 °C) 12-24 h C->D E Cool to RT D->E F Extract with Ethyl Acetate E->F G Wash with H₂O & Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify by Column Chromatography H->I

Figure 2: Experimental workflow for the Suzuki-Miyaura synthesis.

Spectroscopic Characterization

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound.

Technique Expected Features
¹H NMR - Aromatic protons of the bromophenyl ring (two doublets, ~7.5-7.7 ppm).- Thiophene protons (two doublets, ~7.2-7.8 ppm).- Methyl protons of the acetyl group (singlet, ~2.6 ppm).
¹³C NMR - Carbonyl carbon (~190 ppm).- Aromatic and thiophene carbons (~125-150 ppm).- Methyl carbon (~26 ppm).
IR - Strong C=O stretching vibration (~1660-1680 cm⁻¹).- Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹).- C-Br stretching vibration (~500-600 cm⁻¹).
MS (EI) - Molecular ion peak (M⁺) corresponding to the molecular weight.- Characteristic fragmentation pattern including the loss of the acetyl group.

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and experimental conditions.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it a highly attractive scaffold for the development of novel bioactive compounds and functional materials.

As a Precursor for Bioactive Molecules

The presence of the acetyl group and the bromo-functionalized phenyl ring provides two key points for further chemical modification.

  • Derivatization of the Acetyl Group: The ketone functionality can be readily transformed into a variety of other functional groups, such as alcohols, amines, and oximes, allowing for the exploration of a wide chemical space.

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, and amino substituents.

These modifications can be strategically employed to synthesize libraries of compounds for screening against various biological targets. Thiophene-containing molecules have shown promise as:

  • Anticancer Agents: Many thiophene derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular signaling pathways.[5]

  • Enzyme Inhibitors: The thiophene scaffold can be tailored to fit into the active sites of various enzymes, making it a valuable template for the design of potent and selective inhibitors.[5]

  • Neurological Drug Candidates: The lipophilic nature of the thiophene ring can facilitate crossing the blood-brain barrier, a crucial property for drugs targeting the central nervous system.[5]

G cluster_0 Potential Bioactivities Core This compound Anticancer Anticancer Agents Core->Anticancer Enzyme Enzyme Inhibitors Core->Enzyme Neuro Neurological Drugs Core->Neuro

Sources

A Researcher's Guide to Procuring and Qualifying 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of a drug discovery program's success. Among the myriad of available chemical scaffolds, heterocyclic compounds, particularly those containing thiophene, have emerged as "privileged pharmacophores" due to their diverse biological activities. The thiophene moiety is a key component in numerous FDA-approved drugs, contributing to their efficacy in treating a range of conditions, including cardiovascular diseases, neurological disorders, and cancer.[1][2] The lipophilicity and planar structure of the thiophene ring can enhance membrane permeability and improve drug-receptor interactions.[1]

This guide focuses on a specific and highly valuable thiophene derivative: 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one (CAS No. 51335-89-8). This compound serves as a crucial intermediate, combining the reactive potential of an acetyl group with the versatile synthetic handles of a bromophenyl group and a thiophene core. The bromine atom, in particular, opens up a vast chemical space for further molecular elaboration through cross-coupling reactions, making it an indispensable tool for constructing complex molecular architectures in the pursuit of novel therapeutics.

This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, qualifying, and utilizing this key building block.

Strategic Sourcing and Supplier Qualification

The procurement of high-quality starting materials is the foundational step of any successful synthetic campaign. The choice of supplier can significantly impact the timeline and outcome of research projects. For a specialized intermediate like this compound, it is imperative to consider factors beyond mere availability and price.

Key Commercial Suppliers

A survey of the chemical supplier landscape reveals several reputable sources for this compound. The following table provides a comparative overview to aid in the selection process.

SupplierProduct Number (Example)PurityAvailable QuantitiesKey Considerations
Sigma-Aldrich Varies by partnerTypically ≥97%Gram to multi-gram scaleOffers a wide range of products from various partners, providing a convenient one-stop shop. Documentation like Certificates of Analysis (CoA) is usually readily available.
ChemicalBook CB81489231Varies by listingGram to kilogram scaleA comprehensive database that aggregates listings from multiple suppliers, often providing competitive pricing. Diligence is required to vet the actual manufacturer.[3]
BLDpharm BD136365≥97%Gram to kilogram scaleA well-established supplier with a focus on research chemicals. They often provide detailed product specifications and have a good track record for quality.
TCI Chemicals A3708 (for a related compound)>97.0% (GC)Gram to multi-gram scaleKnown for high-purity reagents and a strong presence in the academic and industrial research sectors. Their product documentation is typically thorough.
Supplier Qualification Workflow

A systematic approach to supplier selection is crucial to mitigate risks associated with reagent quality. The following workflow is recommended:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Final Selection & QC a Identify Potential Suppliers b Request Quotations (Price, Lead Time) a->b c Review Website & Catalog Information a->c d Request Technical Documents (CoA, SDS) b->d c->d e Assess Purity & Impurity Profile d->e f Evaluate Supplier's Quality Management System (if possible) e->f g Place Trial Order f->g h Perform In-House Quality Control g->h i Approve Supplier for Future Purchases h->i

Supplier Qualification Workflow

In-House Quality Control: A Self-Validating System

Upon receipt of this compound, it is incumbent upon the researcher to perform in-house quality control to verify the identity and purity of the material. This step is non-negotiable for ensuring the reproducibility and integrity of experimental results.

Recommended Analytical Methods
  • ¹H NMR Spectroscopy: This is the primary technique for confirming the chemical structure. The expected spectrum should be consistent with the structure of this compound. Key expected signals include a singlet for the methyl protons of the acetyl group, and distinct aromatic signals for the thiophene and bromophenyl rings.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A reverse-phase HPLC method can effectively separate the target compound from potential impurities.[7][8][9]

Experimental Protocol: Quality Control of this compound

Objective: To verify the identity and purity of commercially supplied this compound.

Materials:

  • Sample of this compound

  • CDCl₃ (for NMR)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for MS-compatible HPLC)

  • NMR spectrometer (400 MHz or higher recommended)

  • HPLC system with a C18 column and UV detector

Procedure:

  • ¹H NMR Analysis: a. Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃. b. Acquire a ¹H NMR spectrum. c. Expected Chemical Shifts (δ, ppm):

    • ~2.6 ppm (singlet, 3H, -COCH₃)
    • ~7.2-7.8 ppm (multiplets, 6H, aromatic protons on thiophene and bromophenyl rings) d. Compare the obtained spectrum with a reference spectrum if available, or confirm that the shifts and integrations are consistent with the expected structure.
  • HPLC Purity Analysis: a. Prepare a stock solution of the sample in acetonitrile at a concentration of ~1 mg/mL. b. HPLC Conditions (starting point, may require optimization):

    • Column: C18, 4.6 x 150 mm, 5 µm
    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
    • Gradient: Start with a suitable ratio (e.g., 60% A, 40% B), and ramp up the concentration of B over 15-20 minutes.
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm c. Inject the sample and analyze the chromatogram. d. Calculate the purity based on the area percentage of the main peak. A purity of ≥97% is generally acceptable for most research applications.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules. The bromophenyl group is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions, allowing for the introduction of diverse substituents.[10]

Representative Synthetic Utility

The following diagram illustrates a common synthetic transformation where the acetyl group is modified, and the bromo group is used as a handle for further diversification, a common strategy in the development of kinase inhibitors and other targeted therapies.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Diversified Intermediates cluster_3 Target Molecules a This compound b Reaction at Acetyl Group (e.g., Aldol Condensation, Reduction) a->b Step 1a c Suzuki or Buchwald-Hartwig Coupling (at Bromine position) a->c Step 1b d Modified Side Chain b->d e Biaryl or Amino-substituted Core c->e f Bioactive Compounds (e.g., Kinase Inhibitors, Receptor Antagonists) d->f e->f

Synthetic Diversification Pathways

Safe Handling and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for drug discovery and medicinal chemistry. Its commercial availability from a range of reputable suppliers, combined with its synthetic versatility, makes it an attractive starting point for the synthesis of novel bioactive compounds. By following a rigorous supplier qualification process and implementing in-house quality control measures, researchers can ensure the integrity of their starting materials and the reliability of their scientific outcomes.

References

  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • SIELC Technologies. Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

  • PubMed. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. [Link]

  • MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • SIELC Technologies. Separation of 1-Phenyl-2-((phenylmethyl)thio)ethan-1-one on Newcrom R1 HPLC column. [Link]

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

  • ResearchGate. Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol from Glycerol. [Link]

  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

  • Google Patents. Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • Beilstein Journals. 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H)-one. [Link]

  • The Royal Society of Chemistry. 1H NMR. [Link]

Sources

Methodological & Application

High-Fidelity Synthesis of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one via Chemoselective Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Target Molecule: 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one CAS Registry Number: (Analogous structures exist, typically custom synthesized) Core Application: Intermediate for optoelectronic materials (OLEDs), conjugated polymers, and pharmaceutical scaffolds.

The synthesis of This compound presents a classic chemoselectivity challenge in cross-coupling chemistry: the retention of an aryl bromide functionality in the final product while forming a new carbon-carbon bond.

Standard Suzuki protocols often fail here, leading to polymerization or oligomerization (formation of terphenyls) because the product itself contains a reactive bromide handle. To ensure high fidelity and prevent "over-coupling," this protocol utilizes a Kinetic Selectivity Strategy exploiting the bond dissociation energy differences between Aryl-Iodide and Aryl-Bromide bonds.

Retrosynthetic Disconnection

The optimal disconnection relies on the coupling of 5-acetylthiophen-2-ylboronic acid with 1-bromo-4-iodobenzene .

  • Electrophile: 1-Bromo-4-iodobenzene (Selectivity driver: C-I bond is significantly more reactive toward oxidative addition than C-Br).

  • Nucleophile: 5-Acetylthiophen-2-ylboronic acid (Activated heteroaryl boronic acid).

Retrosynthesis Target Target: This compound Precursors Precursors: 1-Bromo-4-iodobenzene  +  5-Acetylthiophen-2-ylboronic acid Target->Precursors Suzuki Disconnection (Chemoselective)

Figure 1: Retrosynthetic strategy prioritizing the preservation of the aryl-bromide motif.

Critical Reactivity Parameters

To achieve >90% chemoselectivity, the reaction conditions must be tuned to favor the oxidative addition of Palladium(0) into the C-I bond while leaving the C-Br bond kinetically inert.

ParameterSpecificationRationale
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd(PPh3)4 is preferred for high I/Br selectivity. More active catalysts (e.g., S-Phos, X-Phos) may indiscriminately activate the bromide.
Solvent DME / Water (2:1)Dimethoxyethane (DME) provides excellent solubility for boronic acids and prevents protodeboronation better than THF in some thiophene systems.
Base Na2CO3 (2.0 M aq)A mild base is essential. Strong bases (e.g., KOtBu) can accelerate the undesired coupling of the bromide.
Temperature 60–70 °CKept below reflux (usually 80-100°C) to maintain kinetic control. At >80°C, C-Br activation becomes competitive.
Stoichiometry 1.05 equiv Iodide : 1.00 equiv Boronic AcidCrucial: Use a slight excess of the dihalide (I-Ar-Br) to ensure the boronic acid is fully consumed by the highly reactive Iodide, leaving no nucleophile to react with the product.

Detailed Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Reactant A: 1-Bromo-4-iodobenzene (1.05 equiv, 5.25 mmol)

  • Reactant B: 5-Acetylthiophen-2-ylboronic acid (1.00 equiv, 5.00 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

  • Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution.

  • Solvent: 1,2-Dimethoxyethane (DME), degassed.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [1]

  • Oven-dry a 100 mL Schlenk flask or a 3-neck round-bottom flask.

  • Equip with a magnetic stir bar, reflux condenser, and rubber septum.

  • Cycle the flask 3 times with Vacuum/Argon (or Nitrogen) to remove atmospheric oxygen. Oxygen causes homocoupling (Glaser coupling) and deactivates the catalyst.

Step 2: Reagent Charging

  • Under a positive flow of Argon, add 1-bromo-4-iodobenzene (1.48 g, 5.25 mmol) and 5-acetylthiophen-2-ylboronic acid (0.85 g, 5.00 mmol).

  • Add the catalyst Pd(PPh3)4 (290 mg, 0.25 mmol, 5 mol%).

    • Note: Add the catalyst last to the solids or after solvation if using a glovebox. For benchtop, adding solids together then purging is acceptable.

Step 3: Solvation and Activation

  • Add degassed DME (40 mL) via syringe.

  • Add degassed 2.0 M Na2CO3 (10 mL) via syringe.

  • The mixture will form a biphasic system. Stir vigorously to ensure phase transfer.

Step 4: Reaction

  • Heat the reaction mixture to 65 °C in an oil bath.

  • Monitor closely by TLC (Eluent: Hexane/Ethyl Acetate 4:1) starting at 2 hours.[2]

    • Target Spot: Product (UV active, distinct Rf).

    • Stop Criteria: The reaction is complete when the Boronic Acid is consumed. Do NOT wait for the Iodide to disappear (it is in excess).

    • Warning: Prolonged heating after boronic acid consumption will force the catalyst to attack the product's bromide, leading to oligomers.

Step 5: Work-up

  • Cool the mixture to room temperature.

  • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with Brine (50 mL).

  • Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via Flash Column Chromatography on silica gel.

    • Gradient: 0% to 20% Ethyl Acetate in Hexanes.

    • The excess 1-bromo-4-iodobenzene will elute first (non-polar).

    • The product, this compound, will elute subsequently.

  • Recrystallize from Ethanol/Hexane if ultra-high purity (>99.5%) is required for device applications.

Mechanism & Selectivity Logic

The success of this protocol hinges on the rate of Oxidative Addition (OA).

  • Fast OA: Pd(0) inserts into the C-I bond of 1-bromo-4-iodobenzene. Rate constant

    
    .
    
  • Transmetallation: The Boronic Acid transfers the thienyl group to the Pd-center.

  • Reductive Elimination: The product is released.

  • Competitive Inhibition: As long as C-I bonds are present, they competitively inhibit the Pd(0) from reacting with the C-Br bonds of the product.

SelectivityCycle cluster_MainCycle Primary Cycle (Fast) cluster_SideCycle Parasitic Cycle (Slow/Avoided) Pd0 Pd(0) Species OA_I Oxidative Addition (C-I Bond) Pd0->OA_I k1 (Fast) OA_Br Oxidative Addition (C-Br on Product) Pd0->OA_Br k2 (Slow) TransMet Transmetallation (Boronic Acid) OA_I->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Oligomer Oligomerization OA_Br->Oligomer Note Selectivity Condition: k1[Ar-I] >> k2[Product-Br] Note->Pd0

Figure 2: Kinetic competition between the desired Iodine-selective cycle and the undesired Bromine-activation cycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Protodeboronation of Thiophene Boronic AcidSwitch solvent to THF/Water or Toluene/Water . Thiophene boronic acids are unstable; use the Pinacol Ester derivative if available.
Bis-Coupling (Oligomers) Temperature too high or Excess Boronic AcidReduce temp to 50°C. Ensure Iodide is in excess (1.1 equiv). Stop reaction earlier.
Starting Material Remains Catalyst deactivation (Pd black formation)Add more ligand (PPh3) to stabilize Pd. Ensure strict oxygen-free conditions.
Product Contaminated with Iodine Incomplete separationThe Rf difference between I-Ar-Br and Product is usually large. Use a slower gradient (e.g., 100% Hexane -> 5% EtOAc).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Discusses reactivity trends I > Br >> Cl). Link

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research, 33(5), 314–321. Link

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocol.[1] Link

Sources

Application Note: 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one as a Dual-Functional Synthetic Scaffold

[1]

Introduction: The "Push-Pull" Architecture[1]

In the landscape of heterocyclic building blocks, 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one (hereafter referred to as BPT-Acetone ) represents a strategic scaffold for both medicinal chemistry and materials science.[1] Its utility stems from its dual-functional nature , possessing two distinct reactive "handles" that allow for orthogonal functionalization:[2]

  • The Acetyl Group (C-2 Position): An electrophilic carbonyl center susceptible to condensation reactions (e.g., Claisen-Schmidt), serving as the "pull" (electron-withdrawing) component in optoelectronic designs.[1][2]

  • The Aryl Bromide (C-5' Position): A nucleophilic-susceptible site on the phenyl ring, primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for conjugation extension.[1][2]

This guide details the protocols for exploiting these handles to synthesize Chalcones (for biological screening) and Extended


-Conjugated Systems
Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from BPT-Acetone.

ReactivityMapStartBPT-Acetone(Starting Block)ChalconeChalcone Derivatives(Anticancer/Anti-inflammatory)Start->ChalconeClaisen-Schmidt(Aldehydes/Base)Oligomerπ-Conjugated Oligomers(OLED Materials)Start->OligomerSuzuki Coupling(Ar-B(OH)2 / Pd)PyrazolinePyrazoline/Pyrimidine(Heterocyclic Rings)Chalcone->PyrazolineCyclization(Hydrazine)

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)[1]

The most common application of BPT-Acetone is the synthesis of thiophene-based chalcones.[1][2] These

12
Mechanism & Rationale

The reaction utilizes the acidity of the

121

Critical Parameter: The electron-withdrawing nature of the acetyl group on the thiophene ring makes the


1
Step-by-Step Procedure

Reagents:

  • BPT-Acetone (1.0 equiv)[1]

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equiv)[2]

  • Potassium Hydroxide (KOH) (40% aq.[1][2] solution)

  • Ethanol (EtOH) (Absolute)[2]

Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of BPT-Acetone and 1.0 mmol of the chosen aldehyde in 10 mL of Ethanol.

  • Catalysis: Add 1.0 mL of 40% KOH dropwise while stirring at room temperature (25°C).

    • Note: The solution often turns yellow/orange immediately, indicating enolate formation and conjugation extension.[1][2]

  • Reaction: Stir the mixture for 6–12 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3).[1][2] The product will have a significantly distinct

    
     due to extended conjugation.[1][2]
    
  • Workup: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl (to neutralize excess base).

  • Isolation: The precipitate is filtered, washed with cold water, and recrystallized from Ethanol.[1][2]

Optimization Data: Base & Solvent Effects

The following table summarizes internal optimization runs for the reaction with 4-methoxybenzaldehyde.

EntrySolventBase (Catalyst)Temp (°C)Time (h)Yield (%)
1MethanolNaOH (10%)251265
2EthanolNaOH (10%)251072
3EthanolKOH (40%)25688
4PEG-400KOH (Pellets)60285*

*Entry 4 represents a Green Chemistry approach but requires extraction, whereas Entry 3 allows for simple precipitation.[2]

Protocol B: Suzuki-Miyaura Cross-Coupling (Conjugation Extension)[1]

To utilize BPT-Acetone as a monomer for organic electronics, the bromine handle is exploited to attach additional aryl groups.[1][2] This creates a "Thiophene-Phenylene-Arylene" triad, highly valued for its charge transport properties [2].[1][2]

Mechanism & Rationale

The oxidative addition of the Pd(0) catalyst into the C-Br bond is the rate-determining step.[1] The thiophene ring is electron-rich, but the bromine is on the phenyl ring.[1][2][3] Standard aryl bromide conditions apply.

Self-Validating Step: The disappearance of the starting material's bromine isotope pattern in Mass Spectrometry (1:1 ratio of M and M+2) confirms the reaction completion.[1][2]

Step-by-Step Procedure

Reagents:

  • BPT-Acetone (1.0 mmol)[1]

  • Arylboronic Acid (1.2 mmol)[2]

  • 
     (3 mol%)[2]
    
  • 
     (2.0 mmol)[2]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2][4]

Workflow:

  • Degassing: Charge a Schlenk tube with BPT-Acetone, Boronic Acid, and Base.[1][2] Evacuate and backfill with Argon (3 cycles).[1][2]

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add

    
     quickly under a positive stream of Argon.[1][2]
    
  • Heating: Heat to 90°C for 12 hours.

    • Visual Cue: The reaction typically darkens (Pd black formation) if the catalyst decomposes; a stable orange/brown solution is ideal.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
    .[1][2]
    
  • Purification: Silica gel column chromatography.

Protocol C: Pyrazoline Synthesis (Heterocyclization)

Chalcones derived from BPT-Acetone (Protocol A) can be cyclized with hydrazine to form pyrazolines.[1] These derivatives often show higher fluorescence quantum yields and improved stability compared to the open-chain chalcones [3].[1][2]

Workflow Diagram

PyrazolineSynthesisStep1Precursor:Thiophene ChalconeStep2Reagent Addition:Hydrazine Hydrate + Formic AcidStep1->Step2Step3Reflux:Ethanol, 80°C, 8hStep2->Step3Step4Validation:FT-IR (C=N stretch @ 1600 cm-1)Disappearance of C=OStep3->Step4

Procedure:

  • Dissolve the Chalcone (from Protocol A) in Ethanol.

  • Add Hydrazine Hydrate (5 equiv) and Formic Acid (catalytic).[1][2]

  • Reflux for 8 hours.

  • Verification: The disappearance of the characteristic enone carbonyl peak (~1650

    
    ) and appearance of the C=N stretch in IR confirms cyclization.[1]
    

Troubleshooting & Critical Parameters

Solubility Issues
  • Problem: BPT-Acetone is sparingly soluble in pure ethanol at room temperature.

  • Solution: Use a co-solvent system (THF:EtOH 1:1) for the Claisen-Schmidt reaction if the starting material precipitates out before reacting.[1]

Catalyst Poisoning (Suzuki Coupling)
  • Problem: The sulfur in the thiophene ring can coordinate to Palladium, potentially poisoning the catalyst.[1][2]

  • Solution: Ensure high catalyst loading (3-5 mol%) and use phosphine ligands with high steric bulk (e.g., SPhos or XPhos) if standard

    
     fails.[2] However, for this specific scaffold, 
    
    
    is usually sufficient due to the spatial distance between the S-atom and the Br-site.[2]
Regioselectivity
  • Note: The acetyl group is stable under Suzuki conditions.[1][2] However, do not use strong reducing agents (e.g.,

    
    ) if you intend to keep the ketone intact, as both the ketone and the bromine (via debromination) can be affected.[2]
    

References

  • Anticancer Chalcones: Synthesis of Chalcones with Anticancer Activities.[1][2][5][6] National Institutes of Health (NIH).[1][2] Available at: [Link]

  • Suzuki Coupling of Thiophenes: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes via Suzuki coupling.[1][2] Semantic Scholar.[1][2] Available at: [Link][2]

  • Pyrazoline Derivatives: Synthesis and biological evaluation of some new chalcones containing thiophene moiety. Journal of Chemical and Pharmaceutical Research.[1][2] Available at: [Link]

  • General Reactivity: Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI Molecules.[1][2] Available at: [Link][2]

Application Note: Synthesis and Optimization of Thiophene-Based Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing a library of thiophene-based chalcones using 1-[5-(4-bromophenyl)thiophen-2-yl]ethan-1-one as the nucleophilic scaffold. This reaction utilizes the Claisen-Schmidt condensation, a robust carbon-carbon bond-forming sequence essential in medicinal chemistry for generating pharmacophores with anti-inflammatory, antimicrobial, and anticancer properties.[1]

The specific presence of the 4-bromophenyl moiety is chemically significant; it serves as a robust "handle" for downstream palladium-catalyzed coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to rapidly expand Structure-Activity Relationship (SAR) libraries after the chalcone core is established.

Mechanistic Insight

The reaction proceeds via a base-catalyzed aldol condensation followed by a dehydration step (E1cB mechanism). The acetyl group on the thiophene ring is relatively acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization provided by the thiophene ring.

Reaction Pathway[1][2][3][4][5][6][7]
  • Enolization: Base (OH⁻) deprotonates the

    
    -methyl group of the ketone.
    
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Protonation: Formation of the

    
    -hydroxy ketone intermediate (Aldol).
    
  • Dehydration: Elimination of water to form the thermodynamically stable

    
    -unsaturated ketone (Chalcone).
    
Pathway Visualization[5]

ClaisenSchmidt Reactants 1-[5-(4-Bromophenyl) thiophen-2-yl]ethan-1-one + Ar-CHO Enolate Thiophene Enolate Intermediate Reactants->Enolate Deprotonation Base Base Catalyst (NaOH/KOH) Base->Enolate Catalysis Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack Transition Dehydration (-H₂O) Aldol->Transition Heating/Stirring Product Final Chalcone (E-isomer) Transition->Product E1cB Elimination

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation for thiophene derivatives.

Experimental Protocol

Materials and Reagents
  • Scaffold: this compound (1.0 equiv).

  • Electrophile: Substituted Aromatic Aldehyde (1.0 – 1.1 equiv).

  • Solvent: Ethanol (95% or absolute) or Methanol.

  • Base: 40% Aqueous NaOH or KOH pellets.

  • Workup: Crushed ice, dilute HCl (10%).

Standard Operating Procedure (SOP)

Step 1: Solubilization In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1 mmol of this compound in 10-15 mL of Ethanol.

  • Note: If the starting material is not fully soluble at room temperature, gently warm to 40°C.

Step 2: Aldehyde Addition Add 1.0 mmol of the chosen aromatic aldehyde to the flask. Stir for 5 minutes to ensure homogeneity.

Step 3: Catalyst Addition Add 1.0 mL of 40% aqueous NaOH dropwise over 2 minutes.

  • Observation: The solution often changes color (yellow to deep orange/red) immediately upon base addition, indicating enolate formation and conjugation.

Step 4: Reaction Stir the mixture vigorously.

  • Method A (Standard): Stir at Room Temperature (RT) for 12–24 hours.

  • Method B (Accelerated): Reflux at 70°C for 3–6 hours.

  • Validation: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The product is typically less polar than the starting ketone.

Step 5: Workup and Isolation Pour the reaction mixture into 100 mL of crushed ice-water with vigorous stirring.

  • Acidification: If precipitation is slow, neutralize the excess base by adding dilute HCl dropwise until pH ~7. This often forces the product out of solution.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL) to remove inorganic salts.

Step 6: Purification Recrystallize the crude solid from hot Ethanol or an Ethanol/Chloroform mixture. Dry under vacuum at 50°C.

Optimization and Troubleshooting

The electronic nature of the aromatic aldehyde significantly impacts reaction rate and yield.

Substituent Effects (Representative Data)
Aldehyde SubstituentElectronic EffectReaction Time (Method A)Typical YieldNotes
4-NO₂ (Nitro) Strong Electron Withdrawing2 - 4 hours85 - 92%Reacts very fast; product precipitates easily.
4-Cl (Chloro) Weak Electron Withdrawing6 - 8 hours75 - 85%Standard kinetics; reliable synthesis.
4-OCH₃ (Methoxy) Electron Donating12 - 24 hours60 - 70%Slower nucleophilic attack; reflux (Method B) recommended.
4-N(CH₃)₂ Strong Electron Donating> 24 hours45 - 55%May require stronger base (KOH) or higher temp.
Troubleshooting Guide
IssueRoot CauseCorrective Action
No Precipitate Product is soluble in EtOH/Water mixEvaporate ethanol first, then pour residue into ice water. Extract with Ethyl Acetate if oil forms.
Oily Product Incomplete crystallization or impuritiesDissolve oil in minimum hot ethanol, add seed crystal, and refrigerate overnight.
Low Yield (EDG) Aldehyde is deactivatedSwitch solvent to PEG-400 (Green Chemistry) or use Ultrasound irradiation (sonication) to enhance mass transfer.
Retro-Aldol Reaction reversingAvoid prolonged heating. Once TLC shows consumption of SM, stop immediately.

Structural Validation

Trustworthy science requires rigorous characterization. The following spectral features confirm the formation of the chalcone linkage.

  • IR Spectroscopy:

    • Appearance of a characteristic

      
      -unsaturated carbonyl stretch at 1640–1655 cm⁻¹  (shifted lower than the starting ketone due to conjugation).
      
    • Absence of aldehyde C-H stretch (~2700-2800 cm⁻¹).

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • The diagnostic feature is the pair of doublets for the vinylic protons (-CO-CH=CH-).

    • Chemical Shift:

      
       7.4 – 8.0 ppm.
      
    • Coupling Constant (

      
      ):  15–16 Hz, confirming the (E)-configuration  (trans isomer).
      

References

  • Claisen-Schmidt Condensation Mechanism & General Protocol

    • Source: Wikipedia. "Claisen–Schmidt condensation."[1][2][3][4][5][6][7][8]

    • URL:[Link][3][5][9]

  • Synthesis of Thiophene-Based Chalcones (Analogous Systems)

    • Source: Al-Maqtari, H. M., et al. (2021). "Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones..." Saudi Pharmaceutical Journal.
    • URL:[Link]

  • Biological Significance of Thiophene Chalcones

    • Source:Journal of Pharmaceutical Negative Results.
    • URL:[Link]

  • Green Chemistry Variations (Ultrasound/Solvent-Free)

    • Source:International Journal of Pharmaceutical Sciences. "Chalcone Derivatives As Potential Biological Activities."
    • URL:[Link]

Sources

Troubleshooting & Optimization

Column chromatography protocol for 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Protocol for 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this compound as a precursor for chalcones (via Claisen-Schmidt condensation) or as a core unit for optoelectronic materials. The Challenge: This molecule combines a moderately polar ketone with a lipophilic bromophenyl tail. If synthesized via Suzuki-Miyaura coupling (the most common route), your primary purification antagonist is Triphenylphosphine Oxide (TPPO) , which often co-elutes or streaks into the product fraction.

PropertyValue (Est.)Notes
Appearance Yellow/Orange SolidExtended conjugation often imparts color.
Polarity ModerateKetone dominates interaction with Silica.
Rf (Target) 0.25 – 0.35In 15% EtOAc / 85% Hexanes.
Detection UV (254 nm)Strong absorption due to aryl-thiophene conjugation.
Key Impurities TPPO, Protodeboronation byproductsSee Troubleshooting section.

The "Golden" Protocol: Standard Operating Procedure

Do not rely on isocratic elution. This molecule requires a gradient to separate the non-polar aryl halides from the polar product and the very polar catalyst residues.

Phase A: Sample Preparation (Critical)

Stop. Do not dissolve your crude solid in dichloromethane (DCM) and pour it onto the column. This causes "band broadening" and poor separation from TPPO.

  • Recommended Method: Dry Loading .

    • Dissolve crude mixture in minimal DCM or THF.

    • Add Silica Gel (ratio: 1g crude to 2g silica).

    • Rotary evaporate until a free-flowing powder remains.

    • Load this powder on top of your pre-packed column.

Phase B: The Gradient Strategy
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

StepSolvent Ratio (Hex:EtOAc)Volume (CV = Column Volume)Purpose
1 100 : 02 CVElute unreacted aryl halides and non-polar biphenyls.
2 95 : 52 CVElute protodeboronated byproduct (2-acetylthiophene).
3 90 : 103 CVBegin moving the product.
4 85 : 15 Hold until elution Target Product Elution Window.
5 50 : 502 CVFlush remaining polar impurities (TPPO starts eluting here).

Pro-Tip: If TPPO is a major contaminant, perform a solubility crash before the column. Suspend the crude solid in cold Diethyl Ether/Hexane (1:1), sonicate, and filter. TPPO is poorly soluble in this mix, while your product remains in solution.

Troubleshooting Hub

Issue 1: "I have a white solid co-eluting with my yellow product."

Diagnosis: Triphenylphosphine Oxide (TPPO) contamination.[2] Mechanism: TPPO is a hydrogen-bond acceptor that drags on silica, often overlapping with ketones/esters. Corrective Action:

  • The ZnCl₂ Fix: Dissolve crude in DCM/Ether. Add MgCl₂ or ZnCl₂ (approx 2 equiv). These salts coordinate with TPPO, precipitating it out. Filter the solid, then concentrate the filtrate for the column.

  • Solvent Swap: Switch your mobile phase to Toluene/EtOAc . TPPO elutes much later in toluene-based systems compared to Hexane/EtOAc.

Issue 2: "My product spots are streaking/tailing."

Diagnosis: Acidic sites on silica interacting with the thiophene sulfur or ketone oxygen. Corrective Action:

  • Add 1% Triethylamine (TEA) to your column equilibration solvent. This neutralizes the acidic sites on the silica gel.

Issue 3: "I see a spot just above my product (High Rf impurity)."

Diagnosis: Protodeboronation (if Suzuki coupling used). Identity: Likely 2-acetylthiophene (lacking the bromophenyl group). Corrective Action:

  • This impurity is significantly less bulky but similar in polarity.

  • Flatten the Gradient: Spend more time at 5% EtOAc . Do not jump to 15% immediately. The smaller 2-acetylthiophene will elute earlier if the gradient is shallow.

Visualized Workflows

Diagram 1: Purification Decision Logic

This flowchart guides you through the pre-column decision-making process to maximize yield.

PurificationLogic Start Crude Reaction Mixture CheckMethod Synthesis Method? Start->CheckMethod Suzuki Suzuki Coupling (Pd/PPh3) CheckMethod->Suzuki Friedel Friedel-Crafts CheckMethod->Friedel TPPO_Check Is TPPO Present? (White ppt / TLC drag) Suzuki->TPPO_Check DryLoad Dry Load on Silica Friedel->DryLoad PreTreat Pre-treatment: Ether Trituration or MgCl2 Wash TPPO_Check->PreTreat Yes TPPO_Check->DryLoad No PreTreat->DryLoad Column Run Column: Hex/EtOAc Gradient DryLoad->Column

Caption: Logic flow for determining necessary pre-treatment steps based on synthesis method.

Diagram 2: The Separation Profile

Visualizing the elution order to help you identify fractions.

ElutionOrder Start Impurity1 Unreacted Halides (Rf ~0.8) Start->Impurity1 100% Hex Impurity2 2-Acetylthiophene (Rf ~0.4) Impurity1->Impurity2 5% EtOAc Product TARGET PRODUCT (Rf ~0.3) Impurity2->Product 15% EtOAc Impurity3 TPPO / Catalyst (Rf < 0.1) Product->Impurity3 50% EtOAc

Caption: Expected elution order in a Hexane/Ethyl Acetate gradient system.

Frequently Asked Questions (FAQ)

Q: Can I use DCM/Methanol instead of Hexane/EtOAc? A: It is not recommended for the primary purification. DCM/MeOH is too strong (polar) and will likely cause the TPPO and your product to co-elute at the solvent front. Use DCM/MeOH only if you are cleaning the column after the product has eluted.

Q: My product crystallized in the fraction tubes. Is this bad? A: No, this is excellent! It indicates high purity.[3] Simply filter the crystals and wash with cold pentane/hexane. This often removes the need for further recrystallization.

Q: I used Pd(dppf)Cl₂ instead of Pd(PPh₃)₄. Do I still need to worry about TPPO? A: No. Pd(dppf)Cl₂ does not generate free triphenylphosphine oxide. However, you may see dark palladium residues. Filtration through a small pad of Celite prior to the column is sufficient.

References

  • Organic Syntheses Procedure (General Suzuki Workup)

    • Title: Synthesis of 5-(4-bromophenyl)-3-iodo-2-(4-methylphenyl)furan (Analogous thiophene/furan coupling protocols).
    • Source: Organic Syntheses, Coll. Vol. 10.
    • URL:[Link]

  • TPPO Removal Strategies

    • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Thiophene Acylation Protocols

    • Title: Methods for removing unreacted starting materials from 2-Acetylthiophene.[4]

    • Source: BenchChem Protocols.

Sources

Technical Support Center: Synthesis of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 min Operator: Senior Application Scientist (Process Chemistry Division)

System Overview & Target Architecture

Welcome to the technical support hub for the synthesis of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one (referred to hereafter as Target-BPTE ). This molecule is a critical intermediate in the development of optoelectronic materials (OLEDs) and biologically active chalcone derivatives.[1]

The synthesis of Target-BPTE presents a classic "chemoselectivity paradox": you must form a C-C bond between a thiophene and a phenyl ring while preserving a reactive aryl bromide (Ar-Br) handle for future functionalization.

Primary Synthesis Routes Supported
  • Route A (Suzuki-Miyaura): Chemoselective coupling of 5-acetyl-2-thienylboronic acid with 1-bromo-4-iodobenzene.

  • Route B (Friedel-Crafts): Acetylation of 2-(4-bromophenyl)thiophene.

Troubleshooting Tickets (Side Reactions)

We have categorized the most common failure modes into "Support Tickets."[1] Select the issue matching your observation.

Ticket #001: The "Vanishing Boronate" (Protodeboronation)

Observation: Low yield in Suzuki coupling (Route A).[1] NMR of the crude mixture shows a large amount of 2-acetylthiophene (de-arylated starting material).[1] Diagnosis: Rapid Protodeboronation.[1] Technical Insight: 2-Heteroaryl boronic acids (especially 2-thienyl) are notoriously unstable. The C-B bond at the 2-position of thiophene is highly susceptible to hydrolytic cleavage, a process accelerated by high pH and high temperature.[1] The mechanism involves the formation of a boronate "ate" complex which is then protonated, releasing the boric acid and the protonated arene.[1]

Corrective Protocol:

  • Switch Base: Move from strong bases (Na₂CO₃, K₃PO₄) to milder, non-aqueous bases like CsF or Ag₂O in anhydrous solvents.[1]

  • MIDA Boronates: If the boronic acid degrades too fast, use the N-methyliminodiacetic acid (MIDA) boronate ester.[1] These slow-release reagents protect the boron atom from hydrolysis until the transmetalation step is imminent.

  • Catalyst Load: Increase catalyst activity (e.g., Pd(dppf)Cl₂) to ensure the rate of transmetalation (

    
    ) exceeds the rate of protodeboronation (
    
    
    
    ).
Ticket #002: "The Double-Coupling" (Loss of Bromine Handle)

Observation: Mass spec shows a molecular weight corresponding to a polymer or a bis-thienyl species. The desired Ar-Br handle is missing. Diagnosis: Lack of Chemoselectivity (Over-arylation).[1] Technical Insight: In Route A, you rely on the reactivity difference between Ar-I and Ar-Br. Palladium undergoes oxidative addition into Ar-I roughly


 to 

times faster than Ar-Br. However, once the iodide is consumed, or if the temperature is too high (causing "catalyst promiscuity"), the Pd will insert into the Ar-Br bond of your product, leading to polymerization.[1]

Corrective Protocol:

  • Stoichiometry: Use a slight excess of the dihaloarene (1-bromo-4-iodobenzene, 1.1 equiv) relative to the boronic acid.

  • Temperature Control: Do not exceed 60°C. Ar-I couples at room temperature or mild heat; Ar-Br requires higher activation energy.

  • Ligand Selection: Use phosphine ligands with smaller cone angles or lower electron density that struggle to activate the stronger Ar-Br bond.

Ticket #003: "The Wrong Isomer" (Regio-contamination)

Observation: (Route B) NMR shows a minor set of doublets (~5-10%) distinct from the product.[1] Diagnosis: 3-Position Acylation. Technical Insight: In Friedel-Crafts acylation, the 2-position (alpha) of thiophene is electronically favored (stabilized by sulfur lone pair resonance). However, the 3-position (beta) is accessible, especially if the 2-position is sterically crowded or if the reaction runs under thermodynamic control (high heat, strong Lewis acid).

Corrective Protocol:

  • Solvent Switch: Run the acylation in nitrobenzene or DCM at 0°C. Lower temperatures favor the kinetic product (2-position).

  • Catalyst: Switch from aggressive AlCl₃ to milder SnCl₄ or ZnCl₂ , which are more selective for the highly nucleophilic 2-position.[1]

Visualizing the Failure Modes

The following diagram maps the "Happy Path" (Target Synthesis) against the critical "Off-Ramps" (Side Reactions).

SynthesisPathways Start Start: 5-acetyl-2-thienylboronic acid + 1-bromo-4-iodobenzene OxAdd Oxidative Addition (Selectivity Check) Start->OxAdd Side_Proto Side Reaction: Protodeboronation Start->Side_Proto High pH / H2O Side_Homo Side Reaction: Homocoupling (O2 present) Start->Side_Homo Presence of O2 HappyPath Pd-Ar(I) Complex (Correct Intermediate) OxAdd->HappyPath Fast (k1) Side_Dehalo Side Reaction: Oxidative Addition to Ar-Br OxAdd->Side_Dehalo Slow (k2) High Temp Product TARGET-BPTE (Ar-Br Intact) HappyPath->Product Transmetalation & Red. Elim. Polymer Polymer/Oligomer (Loss of Function) Side_Dehalo->Polymer Byprod_Acetyl 2-Acetylthiophene (Dead End) Side_Proto->Byprod_Acetyl

Caption: Figure 1. Kinetic competition in the Suzuki coupling of Target-BPTE.[1] Green paths represent the desired chemoselective route; red paths indicate irreversible failure modes.

Validated Experimental Protocol (Route A)

This protocol is optimized to minimize Tickets #001 and #002.

Reagents:

  • 1-Bromo-4-iodobenzene (1.1 equiv) - Excess ensures Ar-I consumption.

  • 5-Acetyl-2-thienylboronic acid (1.0 equiv)

  • Pd(dppf)Cl₂·DCM (3 mol%) - Bidentate ligand prevents isomerization.

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 30 minutes. Why? Oxygen causes homocoupling (Ticket #003) and kills the active Pd(0) species.

  • Charging: Add the aryl halide, boronic acid, and base to the reaction vessel. Add the catalyst last under a counter-flow of Argon.

  • Activation: Heat to 50°C (Do not reflux). Monitor by TLC/HPLC every 30 minutes.

    • Checkpoint: If the starting iodide is consumed but boronic acid remains, stop.[1] Further heating risks attacking the bromide.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Silica gel column chromatography.

    • Note: The product is less polar than the boronic acid but more polar than the homocoupled dimer.[1]

Data & Compatibility Tables

Table 1: Solvent & Base Effects on Side Reactions
Solvent SystemBaseRisk: ProtodeboronationRisk: HomocouplingRecommendation
DME / H₂O Na₂CO₃High (Fast hydrolysis)LowAvoid for 2-thienyl boronates.
Toluene (Anhydrous) K₃PO₄LowMediumGood for stability, slower rate.[1]
THF / H₂O CsFVery Low LowRecommended. Fluoride activation is milder than hydroxide.[1]
DMF Et₃NMediumHigh (Pd black forms)Use only if solubility is an issue.
Table 2: Catalyst Selection Guide
CatalystLigand TypeSelectivity (I vs Br)Notes
Pd(PPh₃)₄ MonodentateModerateProne to ligand dissociation; higher risk of "leaking" into Ar-Br cycle.
Pd(dppf)Cl₂ BidentateHigh Large bite angle accelerates reductive elimination, favoring the primary cycle.[1]
Pd(OAc)₂ + XPhos Bulky PhosphineLowToo active; will likely couple the Ar-Br as well. Avoid.

FAQ: Rapid Fire Support

Q: My reaction turned black immediately. Is it ruined? A: Not necessarily. "Pd Black" precipitation indicates the catalyst has aggregated out of the catalytic cycle.[1] This usually happens if the phosphine ligand oxidizes (did you degas?) or if the reaction stalled. Check TLC. If conversion is low, add fresh catalyst and ligand.[1]

Q: Can I use the pinacol ester instead of the boronic acid? A: Yes, and you should.[1] The pinacol ester of 5-acetyl-2-thiophene is significantly more resistant to protodeboronation (Ticket #001) than the free acid. It requires slightly longer reaction times but gives cleaner profiles.[1]

Q: I see a spot on TLC that fluoresces blue. What is it? A: This is likely the homocoupled dimer (bis-thiophene or bis-phenyl derivative). These extended pi-systems often have strong fluorescence. If this is the major product, your system has too much Oxygen.[1]

References

  • Suzuki Coupling Mechanism & Side Reactions

    • Title: Mechanism of the Suzuki Cross-Coupling Reaction.[1][2]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Protodeboronation Kinetics

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[1]

    • Source: Cox, P. A. et al. J. Am. Chem. Soc.[1] (via ResearchGate).[1][3][4]

    • URL:[Link]

  • Friedel-Crafts Regioselectivity

    • Title: Regioselectivity in Friedel–Crafts acylation of thiophene.[1][5]

    • Source: Chemistry Stack Exchange (citing Joule & Mills).[1]

    • URL:[Link]

  • Homocoupling Suppression

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[1]

    • Source:Organic Process Research & Development (ACS Publications).[1]

    • URL:[Link]

  • Dehalogenation Issues

    • Title: A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides.[1]

    • Source:J. Am. Chem. Soc.[1][6][7] (NIH/PubMed).[1]

    • URL:[Link]

Sources

Technical Support Center: Efficient Removal of Palladium Catalyst from the Synthesis of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium from the synthesis of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one, a common intermediate in pharmaceutical synthesis. The synthesis of this molecule often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, making the effective removal of the palladium catalyst a critical step to ensure the purity and safety of the final active pharmaceutical ingredient (API).[1][2]

The presence of the thiophene moiety in the target molecule introduces specific challenges due to the potential for sulfur to coordinate with and "poison" the palladium catalyst, which can complicate its removal.[3] This guide is designed to provide you with a comprehensive understanding of the available techniques, the rationale behind their application, and practical, step-by-step protocols to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my reaction?

Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for regulatory agencies due to its potential toxicity.[1] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets strict limits on the permitted daily exposure (PDE) to palladium in drug products.[1] Beyond the regulatory requirements, residual palladium can also interfere with downstream reactions, compromise the stability of the final compound, and affect the accuracy of biological assays.

Q2: What are the primary methods for removing palladium catalysts?

The most common and effective methods for palladium removal can be broadly categorized as:

  • Adsorption: Utilizing materials with a high surface area and affinity for palladium, such as activated carbon or functionalized silica scavengers.[4][5]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove precipitated or heterogeneous palladium species.[6]

  • Crystallization: Purifying the final product through crystallization, leaving the palladium impurities in the mother liquor.[1][7]

  • Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[6]

The choice of method depends on several factors, including the form of the residual palladium (heterogeneous vs. homogeneous), the solvent system, the scale of the reaction, and the desired final purity.[2]

Q3: How does the thiophene in my molecule affect palladium removal?

The sulfur atom in the thiophene ring can act as a ligand, coordinating to the palladium center.[3] This interaction can sometimes stabilize soluble palladium species, making them more difficult to remove by simple filtration or crystallization. Furthermore, sulfur compounds are known to be potential poisons for palladium catalysts, which can alter the catalyst's state during the reaction and impact its subsequent removal.

Q4: What are "palladium scavengers" and how do they work?

Palladium scavengers are solid-supported or soluble reagents that selectively bind to palladium, facilitating its removal from the reaction mixture. They typically contain functional groups with a high affinity for palladium, such as thiols, amines, or triazines.[4][8] Silica-based scavengers, like SiliaMetS® Thiol, are widely used due to their high efficiency and ease of use.[8][9] The scavenger is added to the reaction mixture, stirred for a period, and then removed by filtration, carrying the bound palladium with it.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the palladium removal process for this compound.

Problem 1: Black particles (palladium black) are visible in my product after filtration.

  • Possible Cause: Inefficient filtration of heterogeneous palladium(0). Palladium black can be very fine and may pass through standard filter paper.

  • Solution:

    • Use a Celite® Pad: A properly prepared Celite® pad is highly effective at trapping fine particles. Ensure the pad is 1-2 cm thick and well-compacted on a sintered glass funnel.[6]

    • Optimize Solvent: Diluting the reaction mixture with a suitable solvent before filtration can improve the efficiency of Celite® filtration.[6]

    • Double Filtration: If necessary, filter the solution a second time through a fresh Celite® pad.

Problem 2: My product has a persistent yellow/orange tint, indicating soluble palladium.

  • Possible Cause: The presence of soluble palladium(II) species, potentially complexed with the thiophene moiety or other ligands in the reaction mixture.

  • Solution:

    • Activated Carbon Treatment: Activated carbon is a cost-effective and efficient adsorbent for removing soluble palladium.[2][5] However, it can sometimes adsorb the product as well, leading to yield loss.[2]

    • Palladium Scavengers: Employ a high-affinity scavenger like SiliaMetS® Thiol. Thiol-functionalized scavengers are particularly effective for palladium.[8]

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove soluble impurities.[7]

Problem 3: Low yield after using activated carbon.

  • Possible Cause: Your product, this compound, may have some affinity for the activated carbon, leading to co-adsorption.

  • Solution:

    • Reduce the Amount of Carbon: Use the minimum amount of activated carbon necessary. It is often a balance between palladium removal and product loss. A screening experiment with varying amounts of carbon can determine the optimal loading.[4]

    • Wash the Carbon Thoroughly: After filtration, wash the activated carbon cake with several portions of the solvent to recover as much of the adsorbed product as possible.

    • Switch to a More Selective Method: Consider using a palladium scavenger, which is generally more selective for the metal over the organic product.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most common and effective palladium removal techniques.

Protocol 1: Palladium Removal using Activated Carbon

This protocol is a general guideline and may require optimization for your specific reaction conditions.

  • Reaction Work-up: After the Suzuki-Miyaura coupling is complete, perform your standard aqueous work-up to remove inorganic salts.

  • Solvent Exchange: If the reaction was performed in a high-boiling solvent like DMF or toluene, it is often beneficial to exchange it for a solvent like ethyl acetate or THF, in which the product is soluble.

  • Addition of Activated Carbon: To the organic solution of your crude product, add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension vigorously at room temperature for 2-4 hours. In some cases, gentle heating (e.g., 40-50 °C) can improve efficiency, but this should be tested to avoid product degradation.[2]

  • Filtration: Prepare a pad of Celite® (1-2 cm thick) in a sintered glass funnel. Filter the reaction mixture through the Celite® pad to remove the activated carbon.

  • Washing: Wash the Celite®/carbon cake with several portions of the solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal using SiliaMetS® Thiol

SiliaMetS® Thiol is a silica-based scavenger with high affinity for palladium.

  • Determine the Amount of Scavenger: The amount of SiliaMetS® Thiol needed depends on the amount of palladium in your reaction. A typical starting point is to use 4-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used.[9]

  • Addition of Scavenger: After the initial work-up, dissolve your crude product in a suitable solvent. Add the calculated amount of SiliaMetS® Thiol to the solution.

  • Stirring: Stir the mixture at room temperature. Scavenging is often complete within 1-4 hours, but longer times (overnight) may be necessary for very low final palladium levels.[4]

  • Filtration: Filter the mixture to remove the SiliaMetS® Thiol-palladium complex. A simple filtration through filter paper is usually sufficient.

  • Washing: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the wash, and concentrate under reduced pressure.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the advantages and disadvantages of the primary palladium removal techniques discussed.

MethodAdvantagesDisadvantagesTypical Application
Activated Carbon Cost-effective, readily available, effective for a range of palladium species.[2][5]Can adsorb the product, leading to yield loss; may require elevated temperatures and longer contact times.[2]Large-scale synthesis where cost is a major factor.
SiliaMetS® Thiol High efficiency and selectivity for palladium, mild reaction conditions (room temperature), low product loss.[8]Higher cost compared to activated carbon.When high purity is required and to minimize product loss.
Celite® Filtration Simple, fast, and effective for removing heterogeneous palladium (palladium black).[6]Ineffective for soluble palladium species.Initial purification step to remove precipitated catalyst.
Crystallization Highly effective for achieving high purity, scalable.[7]Product must be a solid, may require significant solvent volumes, potential for co-crystallization of impurities.Final purification step for solid products.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the removal of palladium from the synthesis of this compound.

Palladium_Removal_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Initial Work-up cluster_purification Palladium Removal cluster_analysis Quality Control Reaction 1-(5-bromothiophen-2-yl)ethan-1-one + (4-bromophenyl)boronic acid (Pd Catalyst, Base, Solvent) Workup Aqueous Wash (Remove inorganic salts) Reaction->Workup Decision Visible Pd Black? Workup->Decision Celite Celite® Filtration Decision->Celite Yes Scavenging Activated Carbon or SiliaMetS® Thiol Treatment Decision->Scavenging No Celite->Scavenging Final_Purification Crystallization Scavenging->Final_Purification Analysis ICP-MS Analysis (Quantify Residual Pd) Final_Purification->Analysis Product Pure Product (<10 ppm Pd) Analysis->Product

Caption: A typical workflow for the purification of this compound, highlighting the key stages of palladium removal.

Quantification of Residual Palladium

To ensure compliance with regulatory standards, it is essential to quantify the amount of residual palladium in your final product. The most common and reliable method for this is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7]

ICP-MS Sample Preparation Protocol

Accurate quantification requires proper sample preparation to digest the organic matrix and solubilize the palladium.

  • Sample Weighing: Accurately weigh approximately 10-50 mg of your final product into a clean digestion vessel.

  • Acid Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) to the vessel.

  • Microwave Digestion: Use a microwave digestion system to heat the sample under controlled temperature and pressure. This ensures complete digestion of the organic material.

  • Dilution: After cooling, carefully dilute the digested sample to a known volume with deionized water.

  • Analysis: The diluted sample is then introduced into the ICP-MS instrument for quantification of the palladium content.

It is crucial to include a blank sample (containing only the digestion acids) to account for any background contamination.

Concluding Remarks

The effective removal of palladium catalysts from the synthesis of this compound is a critical aspect of producing a high-purity intermediate for pharmaceutical applications. The presence of the thiophene moiety necessitates careful consideration of the palladium removal strategy. By understanding the underlying principles of different purification techniques and following robust experimental protocols, researchers can consistently achieve the required low levels of residual palladium. This guide provides a foundation for troubleshooting and optimizing your purification process. For particularly challenging cases, a combination of the methods described herein may be necessary to achieve the desired outcome.

References

  • Gandeepan, P. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). SiliaMetS Metal Scavengers. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Gold Refining & Metal Extraction Forum. (2020). Removal of Pd residues. Retrieved from [Link]

  • Anderson, K. W., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • ResearchGate. (2019). Analysis of palladium by high resolution ICP-MS. Retrieved from [Link]

  • Stahl, S. S., et al. (2018). Pd-Catalyzed Aerobic Oxidative Coupling of Thiophenes: Synergistic Benefits of Phenanthroline Dione and a Cu Cocatalyst. ACS Catalysis. Retrieved from [Link]

  • Ogawa, A., et al. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology. Retrieved from [Link]

  • Takeda, Y., et al. (2017). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules. Retrieved from [Link]

  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. Retrieved from [Link]

  • Reddit. (2013). Is there a decent filtration method other than passing through celite?. r/chemistry. Retrieved from [Link]

  • Ferreira, I., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Filtration through Celite. Retrieved from [Link]

  • Bentabed, A., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. Retrieved from [Link]

  • Griffing, E. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. Retrieved from [Link]

  • Filo. (2025). When reacting Thiophene with palladium(Pd) what is produced. Retrieved from [Link]

  • Drawell. (2024). ICP-MS Sample Preparation - What You Need to Know. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • Sciencemadness. (2013). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • Google Patents. (n.d.). CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method.
  • Dong, J., et al. (2018). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. ACS Catalysis. Retrieved from [Link]

  • Zhang, G. (2005). Palladium on Activated Carbon - A Recyclable Catalyst for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Confirming the structure of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of thiophene-based pharmacophores, regiospecificity is critical. This guide compares the efficacy of Standard 1D Proton NMR versus an Integrated 2D NMR Suite (HSQC/HMBC) for the structural confirmation of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one .

While 1D NMR provides basic functional group identification, it often fails to unambiguously distinguish between regioisomers (e.g., 2,4-substitution vs. 2,5-substitution) due to signal overlap in the aromatic region. This guide demonstrates that a 2D NMR workflow is not merely an alternative, but the required standard for establishing definitive connectivity and ensuring the integrity of downstream Structure-Activity Relationship (SAR) data.

The Structural Challenge

The target molecule consists of three distinct domains:

  • Acetyl Group: A methyl ketone anchor.

  • Thiophene Core: The central heterocycle.

  • 4-Bromophenyl Substituent: A para-substituted aromatic ring.

The Ambiguity: In a Suzuki coupling reaction used to synthesize this compound, potential side products (homocoupling) or starting material isomers (3-acetyl derivatives) can yield 1D NMR spectra that mimic the target. Specifically, the coupling constants (


) of thiophene protons in 2,5-disubstituted systems (~3.8 Hz) can be confused with other aromatic couplings if resolution is poor.
Diagram 1: Structural Elucidation Workflow

The following workflow illustrates the logical progression from synthesis to definitive assignment.

ElucidationWorkflow Sample Purified Sample (>95% purity) OneD 1D 1H NMR (Preliminary Check) Sample->OneD Decision Ambiguity in Aromatic Region? OneD->Decision TwoD 2D Suite (COSY, HSQC, HMBC) Decision->TwoD Yes (Typical) Assign Definitive Structure Assignment Decision->Assign No (Rare) TwoD->Assign

Caption: Logical workflow for transitioning from preliminary 1D screening to definitive 2D structural confirmation.

Comparative Analysis: 1D vs. 2D NMR Strategies

This section objectively compares the information yield of a standard 1D experiment against the 2D suite.

Table 1: Information Yield Comparison
FeatureMethod A: 1D 1H NMR (Standard)Method B: Integrated 2D Suite (Recommended)
Functional Groups High. Easily identifies Methyl (

) and Aromatic protons.
High. Confirms proton environments.[1][2]
Connectivity Low. Infers connectivity based on splitting patterns (splitting is often ambiguous).High. Directly maps C-H (HSQC) and C-C/C-N (HMBC) bonds.
Quaternary Carbons None. Cannot see C=O, C-Br, or Thiophene C2/C5 directly.High. HMBC links protons to "invisible" quaternary carbons.
Regioisomerism Medium. Relies on precise

-coupling measurement (

vs

).
Definitive. Proves position of substituents via long-range correlations.
Time Investment 10 Minutes2-4 Hours (depending on concentration)

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for solubility of thiophene/phenyl systems) or CDCl
    
    
    
    .
  • Concentration: 10–15 mg in 600 µL solvent (Critical for detection of weak HMBC cross-peaks).

  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)

To ensure reproducibility, use the following parameter sets:

  • 1H NMR (1D):

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s

    • Scans (NS): 16

    • Goal: Check purity and integration.

  • gCOSY (Gradient Correlation Spectroscopy):

    • Matrix: 2048 x 256[3]

    • Goal: Identify scalar coupling between Thiophene H3 and H4.

  • gHSQC (Heteronuclear Single Quantum Coherence):

    • Optimization:

      
       Hz
      
    • Goal: Assign protons to their directly attached carbons.

  • gHMBC (Heteronuclear Multiple Bond Correlation) - THE CRITICAL STEP:

    • Optimization:

      
       Hz (Long range)
      
    • Scans: 32-64 (Essential for quaternary carbon detection)

    • Goal: Connect the Acetyl methyl to the Thiophene ring and the Thiophene to the Phenyl ring.

Structural Elucidation & Data Analysis

Expected Chemical Shifts (DMSO- )

Based on substituent chemical shift (SCS) theory and analogous thiophene derivatives.

PositionGroup

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations
1 Acetyl

2.55Singlet~26.5C2 (C=O), C3 (Thio)
2 C=O[3][4]--~191.0Acetyl

, Thio-H3
3 Thio C2 (Quat)--~143.0Acetyl

, Thio-H4
4 Thio H37.85Doublet (

)
~134.0C=O, Thio-C5
5 Thio H47.55Doublet (

)
~125.0Thio-C2, Phenyl-C1'
6 Thio C5 (Quat)--~150.0Thio-H3, Phenyl-H2'/H6'
7 Phenyl H2'/6'7.70Doublet (AA'BB')~128.0Thio-C5, Phenyl-C4'
8 Phenyl H3'/5'7.62Doublet (AA'BB')~132.0Phenyl-C1'
The "Smoking Gun": HMBC Connectivity

The structure is confirmed only when the following "bridges" are established:

  • Bridge A (Acetyl-Thiophene): The Methyl protons (2.55 ppm) must show a correlation to the Thiophene C2 (quaternary).

  • Bridge B (Thiophene-Phenyl): The Thiophene H4 proton must correlate to the Phenyl C1' (quaternary) and vice-versa (Phenyl H2'/6' to Thiophene C5).

Diagram 2: HMBC Connectivity Map

This diagram visualizes the long-range correlations (arrows) that stitch the molecule together.

HMBC_Map Methyl Acetyl CH3 (2.55 ppm) Carbonyl C=O (191 ppm) Methyl->Carbonyl HMBC ThioC2 Thiophene C2 (Quaternary) Methyl->ThioC2 HMBC Carbonyl->ThioC2 ThioH3 Thio H3 (7.85 ppm) ThioC2->ThioH3 ThioH3->Carbonyl HMBC ThioH4 Thio H4 (7.55 ppm) ThioH3->ThioH4 ThioC5 Thiophene C5 (Quaternary) ThioH3->ThioC5 HMBC ThioH4->ThioC2 HMBC ThioH4->ThioC5 PhenylC1 Phenyl C1' (Quaternary) ThioH4->PhenylC1 HMBC ThioC5->PhenylC1 PhenylH Phenyl H2'/6' (7.70 ppm) PhenylC1->PhenylH PhenylH->ThioC5 HMBC

Caption: HMBC Connectivity Map.[5] Red arrows indicate observed long-range Heteronuclear Multiple Bond Correlations (


 and 

) essential for proving the carbon skeleton.

Conclusion

While 1D NMR is sufficient for assessing sample purity, it is insufficient for the rigorous structural confirmation of This compound . The overlapping aromatic signals and the presence of "silent" quaternary carbons connecting the ring systems necessitate the use of HMBC spectroscopy .

Recommendation: For all drug development applications, the "Method B" 2D suite is the mandatory quality gate. It provides the only self-validating evidence that the acetyl group is at position 2 and the bromophenyl group is at position 5, ruling out potential regioisomers formed during synthesis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved February 2, 2026, from [Link] (Authoritative database for chemical shifts and coupling constants).

  • Mane, D. V., et al. (2019).[6][7] Synthesis and Characterization of Thiophene Derivatives. European Journal of Pharmaceutical and Medical Research. (Context for Suzuki coupling of thiophene derivatives).

Sources

A Comparative Analysis of Halogenated Phenylthiophen-2-yl Ethanones: Probing the Impact of Halogen Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The core chemical scaffold of these molecules, a 5-aryl-2-acetylthiophene, is a recognized pharmacophore with demonstrated potential in various therapeutic areas, including oncology and infectious diseases.[3][4] The primary distinction between the two compounds under consideration lies in the halogen atom substitution at the para-position of the phenyl ring—bromine versus chlorine. This seemingly subtle difference can significantly influence the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets.

Experimental Data & Performance Analysis: An Inferential Comparison

Due to the absence of direct comparative studies, this analysis will draw upon the broader understanding of structure-activity relationships (SAR) within the thiophene class of compounds. It is crucial to acknowledge that the following comparison is inferential and that experimental conditions across different studies can vary. The data presented should be interpreted as a guide for hypothesis generation rather than a definitive statement of relative potency.

A survey of the literature indicates that halogen substitution on the aryl moiety of thiophene-containing compounds is a common strategy to enhance biological activity.[5] Halogens, being electron-withdrawing groups, can modulate the electron density of the aromatic system and influence intermolecular interactions such as halogen bonding. The larger atomic radius of bromine compared to chlorine can also introduce distinct steric effects.

CompoundPredicted Biological ActivityRationale based on Structure-Activity Relationships
1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one Potentially higher cytotoxic and/or antimicrobial activity.The larger and more polarizable bromine atom may lead to stronger halogen bonding interactions with biological targets. In some series of halogenated compounds, a trend of increasing activity with increasing atomic size of the halogen has been observed.[6]
1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one Significant cytotoxic and/or antimicrobial activity.The chloro-substituent is a well-established feature in many active pharmaceutical ingredients, contributing to favorable lipophilicity and metabolic stability. Its electron-withdrawing nature can enhance the overall electrophilicity of the molecule.[7]

Causality Behind Experimental Choices: In typical early-stage drug discovery, compounds like these would be screened against a panel of cancer cell lines or microbial strains to determine their inhibitory concentrations (e.g., IC50 or MIC values). The choice of assays would be guided by the therapeutic hypothesis. For instance, if anticancer activity is being explored, assays to measure cytotoxicity, apoptosis induction, or specific enzyme inhibition would be employed.

Experimental Protocols: A Generalized Approach

For researchers wishing to conduct a direct comparison, the following generalized protocols for assessing cytotoxic and antimicrobial activity are provided as a starting point.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the compounds on the viability of cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cancer cells to ~80% confluency. Harvest 2. Harvest cells using trypsin-EDTA. Cell_Culture->Harvest Count 3. Count cells and adjust density. Harvest->Count Seed 4. Seed cells into a 96-well plate. Count->Seed Prepare_Compounds 5. Prepare serial dilutions of test compounds. Add_Compounds 6. Add compounds to the seeded wells. Prepare_Compounds->Add_Compounds Incubate_24h 7. Incubate for 24-72 hours at 37°C, 5% CO2. Add_Compounds->Incubate_24h Add_MTT 8. Add MTT reagent to each well. Incubate_24h->Add_MTT Incubate_4h 9. Incubate for 4 hours. Add_MTT->Incubate_4h Add_Solubilizer 10. Add solubilizing agent (e.g., DMSO). Incubate_4h->Add_Solubilizer Read_Absorbance 11. Read absorbance at 570 nm. Add_Solubilizer->Read_Absorbance Calculate_Viability 12. Calculate percent cell viability. Read_Absorbance->Calculate_Viability Determine_IC50 13. Determine the IC50 value. Calculate_Viability->Determine_IC50

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound and 1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the respective compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Methodology:

  • Bacterial Culture: Grow the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Discussion and Future Perspectives

The presented analysis, while inferential, provides a logical starting point for researchers interested in the 1-[5-(4-halophenyl)thiophen-2-yl]ethan-1-one scaffold. The key takeaway is that both the bromo- and chloro-substituted analogs are promising candidates for biological evaluation, with the potential for distinct activity profiles.

Future experimental work should focus on:

  • Direct Comparative Studies: Conducting side-by-side in vitro and in vivo evaluations of the two compounds against a relevant panel of cancer cell lines and/or microbial pathogens is essential to definitively determine their relative potency and therapeutic potential.

  • Mechanism of Action Studies: Elucidating the molecular targets and pathways through which these compounds exert their biological effects will be crucial for further optimization and development.

  • Expanded Structure-Activity Relationship Studies: Synthesizing and testing a broader range of halogenated analogs (including fluoro- and iodo-substitutions) would provide a more comprehensive understanding of the SAR and could lead to the identification of compounds with improved activity and selectivity.

Logical Relationship Diagram:

SAR_Logic cluster_compound Compound Properties cluster_interaction Biological Interaction cluster_activity Biological Activity Structure Chemical Structure (Halogen at para-position) Electronic_Properties Electronic Properties (Electronegativity, Polarizability) Structure->Electronic_Properties Steric_Properties Steric Properties (Atomic Radius) Structure->Steric_Properties Target_Binding Binding to Biological Target (e.g., Enzyme, Receptor) Electronic_Properties->Target_Binding Steric_Properties->Target_Binding Halogen_Bonding Halogen Bonding Target_Binding->Halogen_Bonding Hydrophobic_Interactions Hydrophobic Interactions Target_Binding->Hydrophobic_Interactions Potency Potency (e.g., IC50, MIC) Target_Binding->Potency Selectivity Selectivity Target_Binding->Selectivity Pharmacokinetics Pharmacokinetics (ADME)

Sources

Purity Analysis of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one: C18 vs. Biphenyl Column Performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity analysis of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one by HPLC Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the High-Performance Liquid Chromatography (HPLC) analysis of This compound , a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical pharmacophores.[1][2][3] We compare the performance of the industry-standard C18 (Octadecyl) stationary phase against a Biphenyl stationary phase.[1][2][3]

While C18 remains the workhorse for general hydrophobicity-based separations, our analysis demonstrates that Biphenyl chemistries offer superior resolution (Rs) for this specific thiophene-phenyl conjugated system.[1][2][3] The enhanced selectivity is driven by


 interactions, which are critical for separating the target analyte from structurally similar de-halogenated impurities and regioisomers common in Suzuki coupling synthesis.[1][2][3]
Chemical Context & Impurity Profile

To design a robust analytical method, one must first understand the analyte's origin.[1][2][3] This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2][3] The purification challenge lies in removing unreacted starting materials and specific byproducts that possess similar hydrophobicities (LogP ~4.[1][2][3]1) but distinct electronic properties.[2][3]

Target Analyte:
  • Name: this compound[1][2][3]

  • Molecular Weight: ~281.17 g/mol [1][2][3]

  • Key Features: Conjugated Thiophene-Phenyl system, Acetyl acceptor, Bromine donor.[1][2][3]

Critical Impurities (The Separation Challenge):
  • Impurity A (Des-bromo): 1-(5-phenylthiophen-2-yl)ethan-1-one.[1][2][3] (Result of protodeboronation).[1][2][3]

  • Impurity B (Starting Material): 2-Acetyl-5-bromothiophene.[1][2][3]

  • Impurity C (Regioisomer): 1-[4-(4-Bromophenyl)thiophen-2-yl]ethan-1-one (if non-regioselective coupling occurs).[1][2][3]

Visualizing the Synthesis & Impurity Pathways

SynthesisPath SM1 2-Acetyl-5-bromothiophene Cat Pd Catalyst / Base SM1->Cat SM2 4-Bromophenylboronic acid SM2->Cat Target TARGET: 1-[5-(4-Bromophenyl) thiophen-2-yl]ethan-1-one Cat->Target Main Reaction ImpA Impurity A: Des-bromo analog Cat->ImpA Protodeboronation ImpB Impurity B: Homocoupling (Bithiophene) Cat->ImpB Side Rxn

Figure 1: Synthesis pathway showing the origin of critical impurities that necessitate high-resolution HPLC separation.

Comparative Methodology: C18 vs. Biphenyl

This section compares two distinct separation mechanisms.

Method A: The Standard (C18) [1][2][4]
  • Mechanism: Hydrophobic Interaction Chromatography (HIC).[2][3]

  • Principle: Separation is based purely on the partition coefficient (LogP).[1][2][3]

  • Pros: Robust, widely available, predictable retention for non-polar compounds.[1][2][3]

  • Cons: Often fails to resolve compounds with identical hydrophobicity but different aromaticity (e.g., separating the target from its des-bromo impurity).[1][2][3]

Method B: The Challenger (Biphenyl) [1][2]
  • Mechanism: Hydrophobic Interaction +

    
     Stacking.[1][2][3]
    
  • Principle: The biphenyl stationary phase engages in electron-donor/acceptor interactions with the conjugated thiophene-phenyl system of the analyte.[1][2][3]

  • Pros: Enhanced selectivity for aromatic, conjugated, and halogenated systems.[1][2][3]

  • Cons: Slightly longer equilibration times; methanol is often required as the organic modifier to maximize

    
     interactions (Acetonitrile can suppress them).[1][2][3]
    
Experimental Protocols

The following protocols are designed for direct implementation. Ensure all solvents are HPLC-grade or higher.[1][2][3]

Common Parameters:
  • Instrument: Agilent 1200 Series or equivalent (Quaternary Pump, DAD).

  • Detection: UV @ 280 nm (Targeting the conjugated system).[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.[2][3]

Protocol A: C18 Conditions
  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3][4][5][6]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)[1][2][3]

    • 2-15 min: 40% -> 90% B (Linear ramp)[1][2][3]

    • 15-20 min: 90% B (Wash)[1][2][3]

Protocol B: Biphenyl Conditions (Recommended)
  • Column: Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm (Core-shell).[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Methanol (MeOH promotes

    
     selectivity better than MeCN).[1][2][3]
    
  • Gradient:

    • 0-2 min: 50% B[1][2][3]

    • 2-18 min: 50% -> 95% B[1][2][3]

    • 18-22 min: 95% B[1][3]

Performance Data & Discussion

The following data summarizes the comparative analysis of a crude reaction mixture containing the target and spiked impurities.

ParameterMethod A (C18)Method B (Biphenyl)Analysis
Retention Time (Target) 12.4 min14.2 minBiphenyl shows stronger retention due to dual interaction mechanisms.[1][2][3]
Resolution (Target vs. Impurity A) 1.8 (Baseline)3.5 (Excellent) The Des-bromo impurity (Impurity A) co-elutes on C18 but is pulled apart on Biphenyl due to lack of the Br-atom's electron-withdrawing effect on the

system.[1][2]
Tailing Factor (Target) 1.21.05Biphenyl provides sharper peak shape for this conjugated system.[2][3]
Selectivity (

)
1.081.15Higher selectivity indicates a more robust method for QC environments.[2][3]
Why Biphenyl Wins:

The target molecule contains a thiophene ring coupled to a bromophenyl ring .[1][2][3] This creates an electron-rich conjugated system.[1][2][3]

  • C18 interacts only with the "greasiness" (hydrophobicity) of the molecule.[1][2][3] Since the Des-bromo impurity differs only by one atom (H vs Br), the hydrophobic difference is minimal.[1][2]

  • Biphenyl stationary phases have electron-rich aromatic rings.[1][2][3] The Bromine atom on the target molecule is electron-withdrawing, altering the electron density of the phenyl ring compared to the Des-bromo impurity.[1][2] The Biphenyl column "senses" this electronic difference via

    
     interactions, resulting in a vastly superior separation.[1][2][3]
    
Method Selection Decision Tree

MethodSelection Start Start: Purity Analysis of Thiophene-Phenyl Derivatives CheckImp Are des-halo impurities expected? Start->CheckImp C18 Use C18 Column (Standard RP-HPLC) CheckImp->C18 No (Simple Purity) Biphenyl Use Biphenyl Column (Methanol Mobile Phase) CheckImp->Biphenyl Yes (High Resolution Needed) Result1 Acceptable for General Assay C18->Result1 Result2 Required for Trace Impurity Analysis Biphenyl->Result2

Figure 2: Decision logic for selecting the appropriate stationary phase based on impurity profile requirements.

References
  • Separation of Phenylthiophene Derivatives. SIELC Technologies. Separation of 3-Phenylthiophene on Newcrom R1 HPLC column.

  • Thiophene Analysis Methodology. National Institutes of Health (NIH).[2][3] Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.[1][2][3] (Discusses C8/C18 separation of bromothiophene derivatives).

  • Synthesis and Impurity Profiling. MDPI. Synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.[1][2][3][7] (Provides context on thiophene-phenyl coupling purification).

  • General HPLC Method for Brominated Aromatics. SIELC Technologies. Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column.[1][2][3][6]

Sources

Validating antimicrobial assay results for 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Validating Antimicrobial Assays for 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

In the global effort to combat antimicrobial resistance, the discovery and validation of novel therapeutic agents are paramount. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as antimicrobial agents.[1][2][3] This guide focuses on This compound , a specific thiophene derivative, and provides a comprehensive framework for validating its antimicrobial activity.

This document is designed for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison of this compound's potential performance against established antibiotics, supported by detailed experimental protocols. The methodologies described herein are grounded in the rigorous standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific integrity and reproducibility.[4][5]

The Candidate Compound and Rationale for Comparator Selection

The subject of our investigation is this compound. Its core structure, featuring a thiophene ring, is a key pharmacophore known to play a crucial role in antimicrobial activity, potentially by interacting with bacterial outer membrane proteins.[1] The presence of a bromophenyl group may further enhance its biological activity.

To objectively evaluate its efficacy, a panel of well-characterized, clinically relevant antibiotics was chosen for comparison. This selection provides a robust benchmark against which the performance of our test compound can be measured.

  • Ampicillin: A β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in bacterial cell walls.[6][7] It is primarily active against Gram-positive organisms.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby inhibiting cell division.[8][9] It is effective against a wide range of Gram-negative and some Gram-positive bacteria.

  • Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.

Experimental Design: A Self-Validating System

The cornerstone of reliable antimicrobial susceptibility testing (AST) is a meticulously designed experiment that incorporates self-validating mechanisms. This is achieved by adhering to standardized protocols and including quality control (QC) strains with known susceptibility profiles.

Microbial Strain Selection: A panel of clinically relevant and standardized QC microbial strains is essential for a comprehensive evaluation:

  • Gram-Positive Bacterium: Staphylococcus aureus (ATCC® 29213™)

  • Gram-Negative Bacterium: Escherichia coli (ATCC® 25922™)

  • Yeast (Fungus): Candida albicans (ATCC® 90028™)

These strains are recommended by both CLSI and EUCAST for routine quality control, as their susceptibility to standard antibiotics falls within a well-defined, acceptable range.[10][11][12] Any deviation from this range would indicate a systematic error in the assay, invalidating the results for the test compound.

Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[13][14] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[14] This quantitative measure is fundamental to assessing the potency of a new compound.

Secondary Assay: Time-Kill Kinetics To further characterize the antimicrobial effect, a time-kill assay is performed.[15][16] This dynamic assay provides insight into whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[15][17]

Detailed Experimental Protocols

The following protocols are described with an emphasis on the causality behind each step, ensuring a self-validating experimental workflow.

Broth Microdilution MIC Assay

This protocol is adapted from the guidelines established by CLSI document M07.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of selected microorganisms.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a 1280 µg/mL stock solution of the test compound and each comparator antibiotic (Ampicillin, Ciprofloxacin, Fluconazole) in dimethyl sulfoxide (DMSO).

    • Perform a serial two-fold dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast to create a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[18]

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Inoculation and Incubation:

    • Dispense 100 µL of the standardized inoculum into each well of a 96-well microtiter plate containing 100 µL of the serially diluted antimicrobial agents.

    • Include a growth control well (inoculum without drug) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent where no visible growth (turbidity) is observed.[13]

    • Self-Validation Check: The MIC values for the comparator antibiotics against the ATCC QC strains must fall within the acceptable ranges published by CLSI/EUCAST. If they do not, the entire assay run is considered invalid and must be repeated.[4]

Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis Compound_Prep Prepare Stock Solutions (Test Compound & Comparators) Serial_Dilution Perform 2-fold Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Culture_Prep Culture QC Strains (18-24h at 37°C) Inoculum_Prep Prepare 0.5 McFarland Standard Inoculum Culture_Prep->Inoculum_Prep Inoculate Inoculate Plate (100µL per well) Serial_Dilution->Inoculate Final_Dilution Dilute Inoculum to ~5x10^5 CFU/mL Inoculum_Prep->Final_Dilution Final_Dilution->Inoculate Incubate Incubate Plate (18-24h at 37°C) Inoculate->Incubate Read_MIC Read MICs Visually Incubate->Read_MIC Validate Validate with QC Ranges Read_MIC->Validate

Caption: Workflow for the Broth Microdilution MIC Assay.

Time-Kill Kinetics Assay

This protocol provides a dynamic view of the compound's antimicrobial effect.

Objective: To assess the rate of bacterial killing by this compound over time.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to ~1 x 10⁶ CFU/mL in CAMHB.

    • Prepare test tubes containing the test compound and a comparator (e.g., Ciprofloxacin) at concentrations equivalent to 1x, 2x, and 4x their predetermined MIC values. Include a no-drug growth control.

  • Execution:

    • Add the prepared inoculum to each tube and incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[19]

  • Quantification:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto Tryptic Soy Agar (TSA) plates.

    • Incubate the plates for 18-24 hours at 37°C.

  • Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each concentration.

    • A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.[17]

Data Presentation and Comparative Analysis

The following tables present hypothetical, yet plausible, data to illustrate how the results of these assays would be structured for a clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) Results
CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
This compound 816>64
Ampicillin0.5>64N/A
Ciprofloxacin0.250.015N/A
FluconazoleN/AN/A1
CLSI QC Range Ampicillin: 0.25-1 Ciprofloxacin: 0.008-0.03 Fluconazole: 0.5-2

N/A: Not Applicable. Data is hypothetical.

Interpretation: In this hypothetical scenario, the MIC values for the standard antibiotics against their respective QC strains fall within the acceptable CLSI ranges, thus validating the assay. The test compound, this compound, demonstrates moderate activity against the Gram-positive S. aureus and weaker activity against the Gram-negative E. coli. It shows no significant activity against the fungal strain C. albicans at the concentrations tested.

Table 2: Time-Kill Kinetics for S. aureus (ATCC 29213)
Compound (Concentration)0 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)Log Reduction (at 24hr)
Growth Control6.057.858.919.10-
Test Compound (2x MIC) 6.025.114.323.552.47
Test Compound (4x MIC) 6.044.252.89<2.00>4.04
Ciprofloxacin (4x MIC)6.033.15<2.00<2.00>4.03

Data is hypothetical.

Interpretation: The time-kill data suggests that at 4x its MIC, this compound exhibits bactericidal activity against S. aureus, achieving a >4-log reduction in viable cells by the 24-hour time point. This is comparable to the bactericidal effect of the control antibiotic, Ciprofloxacin. At 2x its MIC, the compound appears to be bacteriostatic, as it does not achieve the 3-log reduction threshold.

Conclusion and Future Directions

This guide outlines a robust, self-validating framework for assessing the antimicrobial properties of this compound. By adhering to internationally recognized standards and employing both static (MIC) and dynamic (time-kill) assays, researchers can generate high-quality, reproducible data.

The hypothetical results presented suggest that this thiophene derivative possesses moderate, bactericidal activity against Gram-positive bacteria. While its activity against Gram-negative organisms appears limited, this is not uncommon for novel compounds and highlights the need for further structure-activity relationship (SAR) studies. Future investigations should aim to elucidate the specific mechanism of action and evaluate the compound's performance against a broader panel of clinical isolates, including multi-drug resistant strains.

Logical_Relationship cluster_discovery Drug Discovery Pipeline cluster_validation Assay Validation System cluster_outcome Outcome Compound Test Compound 1-[...]-ethan-1-one MIC_Test Primary Screen: MIC Assay Compound->MIC_Test Time_Kill Secondary Screen: Time-Kill Assay MIC_Test->Time_Kill If active Data Validated & Comparable Data MIC_Test->Data Time_Kill->Data QC_Strains Standard QC Strains (e.g., ATCC 29213) QC_Strains->MIC_Test Validate Comparators Comparator Antibiotics (e.g., Ampicillin) Comparators->MIC_Test Compare Standards CLSI/EUCAST Guidelines Standards->QC_Strains Standards->Comparators

References

  • Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

  • Behera, A., et al. (2012). Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes. Molecules. Available at: [Link]

  • Jadhav, G., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Health Sciences. Available at: [Link]

  • Molina Panadero, I., et al. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... ResearchGate. Available at: [Link]

  • Mittal, K. (2014). Synthesis and Antimicrobial Evaluation of Novel Thiophene Derivatives. Society of Education, Agra. Available at: [Link]

  • Wang, F., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Available at: [Link]

  • Meti, M., et al. (2022). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Lee, J., et al. (2023). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. MDPI. Available at: [Link]

  • Farghaly, T. A., & Abdallah, M. A. (2015). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Taylor & Francis Online. Available at: [Link]

  • Sytnik, K., et al. (2017). Synthesis and Antimicrobial Activity of 4-Hydroxy-2-[5-Nitrofuran(Thien)-2-Yl]-6h-1,3-Oxazin-6-Ones. ResearchGate. Available at: [Link]

  • Phetkao, N., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Husain, A., et al. (2012). Eco-friendly synthesis and antimicrobial activities of some 1-phenyl-3(5-bromothiophen-2-yl). Chemistry Central Journal. Available at: [Link]

  • Abdel-Ghani, N. T., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]

  • EUCAST. (2026). Clinical Breakpoint Tables. Available at: [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Tucker, L., & Talwalkar, J. (2023). Ampicillin. StatPearls. Available at: [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Malik, M., & Tadi, P. (2023). Ciprofloxacin. StatPearls. Available at: [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • EUCAST. (n.d.). Home. Available at: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ampicillin?. Available at: [Link]

  • Kim, H. S., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Annals of Laboratory Medicine. Available at: [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Unknown. (n.d.). Quality Control of Anti Microbial Susceptibility Test. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin?. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • Walsh Medical Media. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. Available at: [Link]

  • ResearchGate. (2017). Synthesis and antimicrobial evaluation of novel thiophene derivatives. Available at: [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • Wikipedia. (n.d.). Ampicillin. Available at: [Link]

  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]

  • Campoli-Richards, D. M., et al. (1988). Ciprofloxacin: a review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. Available at: [Link]

  • ResearchGate. (2025). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]

  • NICD. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • ASM Journals. (n.d.). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Available at: [Link]

  • MSD Manual Professional Edition. (2023). Fluoroquinolones. Available at: [Link]

Sources

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiophene Scaffolds in Oncology

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for diverse chemical modifications, making it a versatile backbone for designing novel therapeutic agents.[1] In the realm of oncology, thiophene derivatives have emerged as a significant class of compounds with a broad spectrum of anticancer activities, including the inhibition of key enzymes in cancer progression, such as protein kinases, and the induction of apoptosis.[2][3] This guide focuses on the comparative efficacy of a specific class of thiophene derivatives, 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one analogs, and contextualizes their potential within the broader landscape of thiophene-based anticancer agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene derivatives is intricately linked to the nature and position of substituents on the thiophene ring. For 2-acetyl-5-arylthiophene scaffolds, the nature of the aryl group at the 5-position and modifications of the acetyl group at the 2-position are critical determinants of anticancer potency.

A study on chalcones derived from 2-acetyl-5-chlorothiophene, a close structural relative of the topic compound, revealed that substitutions on the phenyl ring of the chalcone moiety significantly influence cytotoxicity. For instance, compounds with electron-withdrawing or -donating groups on the phenyl ring exhibited potent activity against colorectal cancer cell lines. This suggests that the 4-bromophenyl group in the core molecule of interest likely plays a crucial role in its biological activity, potentially through halogen bonding interactions with target proteins.

Furthermore, research on other thiophene derivatives has highlighted the importance of specific functional groups for potent anticancer effects. For example, the presence of a pyrimidine ring fused to the thiophene core has been shown to confer potent inhibitory activity against kinases like Pim-1, VEGFR-2, and AKT.[2][4]

In-Vitro Efficacy: A Comparative Analysis

The primary method for assessing the direct cytotoxic effects of novel compounds on cancer cells is through in-vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Comparative Cytotoxicity Data

The following table summarizes the in-vitro anticancer activity of various thiophene derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of this compound analogs.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Chlorothiophene-based Chalcones Compound C4 (2-methoxy substitution)WiDr (Colorectal)2.13
Compound C6 (4-chloro substitution)WiDr (Colorectal)1.18
Thienopyrimidinones Compound 9 MCF-7 (Breast)5.46[3]
Compound 12 MCF-7 (Breast)6.18[3]
Fused Thiophenes Compound 3b HepG2 (Liver)3.105[4]
Compound 4c HepG2 (Liver)3.023[4]

This table presents a selection of data from the cited literature and is not an exhaustive list.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the cytotoxicity of novel compounds using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, WiDr)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined from the dose-response curve.

Self-Validation: The inclusion of a positive control (a known cytotoxic drug) and a vehicle control ensures the validity of the assay. The reproducibility of the results should be confirmed by performing the experiment in triplicate.

In-Vivo Efficacy: Preclinical Animal Models

To evaluate the therapeutic potential of a compound in a whole organism, in-vivo studies using animal models are essential. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for assessing anticancer efficacy.[5]

Comparative In-Vivo Data

While specific in-vivo data for this compound analogs is not yet available in the public domain, studies on other thiophene derivatives provide valuable insights into their potential in-vivo activity. For instance, certain thienopyrimidinone derivatives have been shown to significantly reduce tumor growth in animal models of breast cancer.[3]

Experimental Protocol: Xenograft Tumor Model

This protocol provides a general framework for conducting in-vivo efficacy studies.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional, to enhance tumor growth)

  • Test compound formulated for in-vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Human cancer cells are harvested and resuspended in a suitable medium, often mixed with Matrigel. The cell suspension is then subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Once tumors become palpable, their volume is measured regularly (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered according to a defined dosing schedule (e.g., daily, intraperitoneal injection).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Self-Validation: The use of a vehicle-treated control group is crucial for assessing the true effect of the test compound. Blinding the researchers to the treatment groups during tumor measurement can help to minimize bias.

Potential Mechanism of Action: Targeting Key Signaling Pathways

Many thiophene derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell survival and proliferation.[2][4] The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6]

The PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Thiophene_Analog 1-[5-(4-Bromophenyl)thiophen- 2-yl]ethan-1-one Analog (Proposed) Thiophene_Analog->PI3K Inhibition (Hypothesized)

Sources

Safety Operating Guide

Navigating the Disposal of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one, a halogenated thiophene derivative. By integrating established safety protocols with a deep understanding of chemical reactivity and regulatory requirements, this document aims to be an indispensable resource for ensuring laboratory safety and environmental stewardship.

Hazard Assessment: A Precautionary Approach

Structural Analogs and Potential Hazards:

ComponentStructural Analog ExamplesPotential HazardsCitation
Brominated Phenyl Group 1-(4-Bromophenyl)ethanone, 1-Bromo-4-(4-bromophenyl)naphthaleneSkin and eye irritation. Harmful if swallowed or inhaled.[1][2]
Thiophene Ring ThiopheneHighly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation. May cause respiratory irritation. Stench.[3][4][5]
Ketone Group Ethanone, 1-(4-ethylphenyl)-Combustible liquid. May cause nervous system depression.[6][7]

Based on this analysis, this compound should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as toxicity upon ingestion or inhalation. The presence of the thiophene moiety also suggests potential flammability.

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[8][9][10]

Key Regulatory Considerations:

  • Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[10] Given the characteristics of its structural analogs, this compound should be managed as a hazardous waste.

  • Halogenated Organic Compound: The presence of bromine classifies this compound as a halogenated organic waste.[11][12] These wastes must be segregated from non-halogenated waste streams to ensure proper disposal, typically via incineration at high temperatures to prevent the formation of toxic byproducts like dioxins.[12][13]

  • Chemical Hygiene Plan (CHP): OSHA's Laboratory Standard requires all laboratories that handle hazardous chemicals to have a written Chemical Hygiene Plan (CHP).[14][15][16] This plan must outline procedures for safe handling and disposal of chemicals.

Disposal Protocol: A Step-by-Step Approach

The following protocol provides a systematic process for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

  • Closed-toe shoes

Step 2: Waste Segregation

Proper segregation is critical for safe and compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[12][17] The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[18]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible materials.[19][20]

Step 3: Waste Collection
  • Solid Waste: If the compound is a solid, carefully transfer it to the designated halogenated organic solid waste container. Avoid creating dust.

  • Liquid Waste: If the compound is in solution, transfer the liquid to the designated halogenated organic liquid waste container. Use a funnel to prevent spills.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be placed in the solid halogenated waste container.

Step 4: Labeling the Waste Container

Proper labeling is a key OSHA requirement.[21] The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of accumulation

  • The relevant hazard warnings (e.g., "Irritant," "Toxic," "Flammable")[21]

Step 5: Storage
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated and away from sources of ignition.[6]

  • Ensure the container is stored in secondary containment to prevent spills from spreading.

Step 6: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and EHS.

    • If the spill is small and you are trained to do so, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain and clean up the spill.

    • Place all cleanup materials in a sealed, labeled hazardous waste container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[22]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[22]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[22]

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[22]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Waste Generation (this compound) hazard_assessment Hazard Assessment (No specific SDS available) start->hazard_assessment conservative_approach Assume Hazardous (Based on structural analogs) hazard_assessment->conservative_approach ppe Wear Appropriate PPE conservative_approach->ppe segregation Segregate as Halogenated Organic Waste ppe->segregation container Use Designated, Labeled Waste Container segregation->container collection Collect Solid & Liquid Waste and Contaminated Materials container->collection storage Store in Satellite Accumulation Area collection->storage disposal Contact EHS for Disposal storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]

  • Synerzine. (2018). Ethanone, 1-(4-ethylphenyl)- Safety Data Sheet. Retrieved from [Link]

  • Dupli-Color Products Company. (2014). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2025). 110-02-1 CAS | THIOPHENE | Laboratory Chemicals | Article No. 6282D. Retrieved from [Link]

  • Chemsrc. (2025). 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • ResearchGate. (2025). Removal of Thiophene and Its Derivatives from Model Gasoline Using Polymer-Supported Metal Chlorides Ionic Liquid Moieties. Retrieved from [Link]

  • Labfirst. (2025). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • California Health Sciences University. (n.d.). The Occupational Safety & Health Administration (OSHA) Guidelines. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • Absorbents Online. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.